Methyl pyrrolidine-3-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSXSVVMNGQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598217 | |
| Record name | Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198959-37-4 | |
| Record name | Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl pyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride: A Technical Guide to a Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic utility of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride, a crucial chiral building block in modern medicinal chemistry. This document provides a comprehensive overview of its properties, synthesis, and application in the development of targeted therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors.
Introduction: The Rise of Chiral Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets. The introduction of stereocenters into the pyrrolidine ring, creating chiral derivatives, further enhances the ability to fine-tune pharmacological activity and reduce off-target effects.
While a specific discovery date for (R)-Methyl pyrrolidine-3-carboxylate hydrochloride is not prominently documented, its emergence is intrinsically linked to the broader evolution of asymmetric synthesis and the use of "chiral pools." Scientists have increasingly turned to readily available, enantiomerically pure starting materials like (R)-pyrrolidine-3-carboxylic acid to construct complex molecular architectures without the need for challenging enantioselective steps.[2] The conversion of the carboxylic acid to its methyl ester hydrochloride salt provides a stable, crystalline solid that is amenable to a variety of synthetic transformations, making it a valuable and versatile intermediate in the drug discovery pipeline.
Physicochemical and Spectral Data
A comprehensive understanding of the physicochemical properties of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride is essential for its effective use in synthesis. The following tables summarize key quantitative data.
| Property | Value | Reference |
| CAS Number | 874964-22-4 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [4] |
| Appearance | Off-white solid / Cream crystalline powder to oil | [2][3] |
| Purity | ≥95% (NMR), 99% | [2][3] |
| Boiling Point | 213.6 °C at 760 mmHg (for racemic mixture hydrochloride) | [5] |
| Melting Point | Not clearly defined; may exist as a low-melting solid or oil. | [2] |
| Storage | Store at 0-8 °C | [2] |
| Computed Property | Value | Reference |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Polar Surface Area | 38.3 Ų | [6] |
Spectral Data
¹H NMR (400 MHz, CDCl₃): δ 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).[3]
Experimental Protocols
The following section details the experimental protocol for the synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride.
Synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride
This protocol is adapted from a known synthetic route.[3]
Materials:
-
(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (Boc-(R)-pyrrolidine-3-carboxylic acid)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL) in a round-bottom flask, add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the solvent.
-
Dissolve the crude product in dichloromethane.
-
Further concentrate the solution to yield (R)-Methyl pyrrolidine-3-carboxylate hydrochloride as an off-white solid (0.792 g, 100% yield).
Application in Drug Discovery: Synthesis of ERK1/2 Kinase Inhibitors
(R)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a key reagent in the synthesis of kinase inhibitors, particularly those targeting the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] The ERK1/2 signaling pathway is a critical cascade in cellular processes like proliferation and survival, and its dysregulation is a hallmark of many cancers.
The ERK1/2 Signaling Pathway
The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway, which is a key target for cancer therapy.
Caption: Simplified ERK1/2 Signaling Pathway and Point of Inhibition.
Experimental Workflow: Synthesis of a Pyrrolidine-Containing ERK1/2 Inhibitor
The following diagram outlines a generalized synthetic workflow for a complex ERK1/2 inhibitor, such as MK-8353, which features a substituted pyrrolidine core.[7][8] This illustrates how a chiral building block like (R)-Methyl pyrrolidine-3-carboxylate hydrochloride can be elaborated into a potent pharmaceutical agent.
References
- 1. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology | CoLab [colab.ws]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 4. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 198959-37-4 [sigmaaldrich.com]
- 6. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride CAS number and properties
An In-depth Technical Guide to (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride for Researchers and Drug Development Professionals
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its rigid, five-membered ring structure and stereochemical properties make it an invaluable scaffold in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on its role in creating targeted therapies.
Chemical and Physical Properties
The physicochemical properties of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride are summarized in the table below. It is important to note that multiple CAS numbers are associated with this compound and its racemate or other salts in various chemical supplier databases. The data presented here is a consolidation from multiple sources.
| Property | Value | Source(s) |
| CAS Number | 1099646-61-3 (for S-enantiomer); 198959-37-4 (racemic or unspecified) | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][] |
| Molecular Weight | 165.62 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid or cream crystalline powder to oil | [5][6] |
| Purity | ≥ 95% | [1][5] |
| Boiling Point | 213.6 °C at 760 mmHg | [7] |
| Storage Temperature | 0-8 °C or under inert gas (Nitrogen or Argon) at 2-8°C | [5][6] |
| IUPAC Name | methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | [][4] |
| InChI Key | VVBSXSVVMNGQIN-UHFFFAOYSA-N | [][7] |
| SMILES | COC(=O)C1CCNC1.Cl | [] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure pyrrolidine derivatives is a key step in the development of many chiral drugs.[8] While specific protocols for the direct synthesis of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride are proprietary to chemical suppliers, a general and representative method can be adapted from the synthesis of the (R)-enantiomer, which starts from a protected (R)-pyrrolidine-3-carboxylic acid. A similar approach starting from the corresponding (S)-enantiomer would yield the desired product.
Representative Synthesis of Methyl (S)-Pyrrolidine-3-Carboxylate Hydrochloride
This protocol is based on the synthesis of the (R)-enantiomer and is presented here as a representative method for the (S)-enantiomer.
Starting Material: (3S)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (Boc-(S)-β-Proline)
Procedure:
-
To a stirred solution of (3S)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid in methanol, add thionyl chloride dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the crude product in dichloromethane and re-concentrate to yield methyl (3S)-3-pyrrolidine carboxylic acid hydrochloride.[6]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to explore three-dimensional space, introduce stereochemistry, and improve physicochemical properties such as solubility.[9] (S)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a versatile starting material for introducing this valuable moiety into drug candidates.
-
Chiral Building Block: This compound is an essential building block for the asymmetric synthesis of complex molecules.[5] Its predefined stereochemistry is crucial for the enantioselective synthesis of drugs where only one enantiomer exhibits the desired biological activity.
-
Neurological Disorders: It is an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5]
-
Enzyme Inhibitors: Pyrrolidine derivatives have been successfully developed as inhibitors for various enzymes. For instance, pyrrolidine carboxamides are a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-TB drugs.[10]
-
Kinase Inhibitors: The related (R)-enantiomer is used as a reagent in the synthesis of kinase inhibitors (ERK1/2).[6] This highlights the potential of the (S)-enantiomer in the development of targeted cancer therapies, as kinase signaling pathways are often dysregulated in cancer.
The role of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride is typically as a foundational element which is further elaborated to create a final active pharmaceutical ingredient (API). This API then interacts with specific biological targets, such as kinases in a signaling pathway.
Caption: Role as a building block for a kinase inhibitor in the MAPK/ERK pathway.
References
- 1. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 4. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 7. This compound | 198959-37-4 [sigmaaldrich.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methyl pyrrolidine-3-carboxylate hydrochloride chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl Pyrrolidine-3-Carboxylate Hydrochloride
For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, adhering to stringent data presentation and visualization requirements.
Chemical Identity and Structure
This compound is the hydrochloride salt of the methyl ester of pyrrolidine-3-carboxylic acid. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. The methyl carboxylate group is attached at the 3-position of this ring. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring.
IUPAC Name: methyl pyrrolidine-3-carboxylate;hydrochloride[1][]
Chemical Structure:
The structure consists of a central pyrrolidine ring. A methoxycarbonyl group (-COOCH₃) is attached to the third carbon atom of the ring. The nitrogen atom of the pyrrolidine ring is protonated and associated with a chloride ion (Cl⁻).
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][][3] |
| Molecular Weight | 165.62 g/mol | [1][] |
| CAS Number | 198959-37-4 | [1][4][5] |
| Appearance | Cream crystalline powder to oil | [4] |
| Purity | ≥ 95% (NMR) | [4] |
| Storage Conditions | Store at 0-8 °C under inert gas | [3][4] |
Logical Representation of the Compound
The following diagram illustrates the components of the salt.
Caption: Logical relationship of the parent compound and acid.
Experimental Protocols
While specific experimental protocols for the racemic mixture are not detailed in the provided search results, a representative synthesis for one of its enantiomers, (R)-methyl pyrrolidine-3-carboxylate hydrochloride, is described. This process is valuable for chemists aiming to produce enantiomerically pure compounds[4].
Synthesis of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride:
-
Dissolution: A solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) is prepared in methanol (25 mL).
-
Acidification: Thionyl chloride (1 mL, 13.7 mmol) is added dropwise to the stirred solution at room temperature under a nitrogen atmosphere.
-
Reflux: The reaction mixture is heated to reflux for 2 hours.
-
Cooling and Concentration: The mixture is then cooled to room temperature and concentrated.
-
Purification: The crude product is dissolved in dichloromethane and then re-concentrated to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid (0.792 g, 100% yield)[6].
The workflow for this synthesis is visualized below.
Caption: Synthesis workflow for the (R)-enantiomer.
Applications in Research and Development
This compound is a versatile building block in organic synthesis. Its primary applications include:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceuticals, particularly those targeting neurological disorders[4]. The compound's structure is valuable for modifying biological activity in novel drug candidates.
-
Agrochemical Development: It is utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides[4].
-
Asymmetric Synthesis: It can be employed as a chiral auxiliary, which is beneficial for producing enantiomerically pure compounds[4].
As a research chemical, it is not intended for diagnostic or therapeutic use[5].
Signaling Pathways
There is no information available in the provided search results to suggest that this compound directly participates in or modulates specific signaling pathways. Its role is primarily that of a structural component or intermediate in the synthesis of larger, biologically active molecules. Therefore, a signaling pathway diagram is not applicable.
References
Spectroscopic Characterization of Methyl Pyrrolidine-3-Carboxylate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl pyrrolidine-3-carboxylate hydrochloride (C₆H₁₂ClNO₂), a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, published experimental spectra for this specific salt, this guide presents a combination of reported data and predicted spectroscopic characteristics based on analogous structures and established principles of spectroscopic interpretation. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | br s | 2H | N-H₂⁺ |
| ~3.75 | s | 3H | O-CH₃ |
| ~3.4 - 3.6 | m | 4H | C2-H₂, C5-H₂ |
| ~3.2 - 3.3 | m | 1H | C3-H |
| ~2.2 - 2.4 | m | 2H | C4-H₂ |
Note: Data is based on reported values for the (R)-enantiomer in CDCl₃ and predicted shifts for a hydrochloride salt in a suitable deuterated solvent like D₂O or DMSO-d₆. The broad singlet for N-H₂⁺ is characteristic of a protonated amine and its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~173 - 175 | C=O (ester) |
| ~52 - 53 | O-CH₃ |
| ~48 - 50 | C2, C5 |
| ~42 - 44 | C3 |
| ~28 - 30 | C4 |
Note: These are predicted chemical shifts based on typical values for substituted pyrrolidines and methyl esters. The protonation of the nitrogen atom generally leads to a downfield shift of the adjacent carbon atoms (C2 and C5) compared to the free base.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2400 - 2700 | Broad, Strong | N-H⁺ stretching (secondary ammonium salt) |
| ~1735 - 1750 | Strong | C=O stretching (ester) |
| ~1170 - 1250 | Strong | C-O stretching (ester) |
| ~2850 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1430 - 1470 | Medium | C-H bending (aliphatic) |
Note: These are predicted absorption ranges based on characteristic frequencies for secondary amine hydrochlorides and methyl esters.
Table 3: Mass Spectrometry (MS) Data
| m/z Ratio | Interpretation |
| 130.08 | [M+H]⁺ of the free base (methyl pyrrolidine-3-carboxylate), exact mass: 129.08 |
| 114 | Loss of CH₄O (methanol) from the molecular ion |
| 70 | Pyrrolidine ring fragment |
| 59 | Carbomethoxy group [COOCH₃]⁺ |
Note: The presented m/z values are for the free base, which is what would be observed under typical electrospray ionization (ESI) conditions in the positive ion mode, even when starting with the hydrochloride salt. The molecular ion of the salt itself is not typically observed.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as the hydrochloride salt has low solubility in non-polar solvents like Chloroform-d (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: D₂O or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Solvent: D₂O or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak is used as an internal standard (DMSO-d₆ at ~39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
FTIR Acquisition Parameters:
-
Mode: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base and to study its fragmentation pattern.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation.
MS Acquisition Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.
-
Fragmentation Analysis (MS/MS): If desired, the protonated molecular ion of the free base (e.g., m/z 130.08) can be selected and subjected to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a small molecule.
Physical and chemical properties of Methyl pyrrolidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyrrolidine-3-carboxylate hydrochloride is a versatile chiral building block widely employed in the synthesis of a variety of pharmaceutical compounds. Its pyrrolidine core is a key structural motif in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound, serving as a valuable resource for researchers in drug discovery and development. The compound is frequently utilized as an intermediate in the creation of novel therapeutics, particularly in the development of kinase inhibitors and drugs targeting neurological disorders.[1]
Chemical and Physical Properties
This compound is commercially available, typically as a racemic mixture or as individual enantiomers. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 165.61 g/mol | [2][3] |
| IUPAC Name | methyl pyrrolidine-3-carboxylate;hydrochloride | [4] |
| CAS Number | 198959-37-4 (for the racemate) | [3] |
| Appearance | Cream crystalline powder to oil | [2] |
| Boiling Point | 213.6 °C at 760 mmHg | [5] |
| Melting Point | Not available | |
| Solubility | No quantitative data available. It is known to enhance the solubility and bioavailability of active pharmaceutical ingredients.[2] | |
| Storage | Store at 0-8 °C. | [2] |
Synthesis and Purification
A common method for the synthesis of the (R)-enantiomer of this compound involves the esterification of N-Boc-(R)-pyrrolidine-3-carboxylic acid followed by the removal of the Boc protecting group.
Experimental Protocol: Synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride[7]
-
Esterification: To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux for 2 hours.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the crude product in dichloromethane and concentrate again to yield (R)-Methyl pyrrolidine-3-carboxylate hydrochloride as an off-white solid (0.792 g, 100% yield).
Analytical Characterization
The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).[6]
Role in Drug Development
This compound serves as a critical chiral precursor in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine ring system provides a desirable scaffold for building molecules with specific three-dimensional orientations, which is crucial for their interaction with biological targets.
One notable application is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolidine moiety can be functionalized to interact with specific residues in the kinase active site, leading to potent and selective inhibition.
Derivatives of (R)-pyrrolidine-3-carboxylic acid have also been extensively investigated as antagonists for endothelin receptors, which are involved in vasoconstriction and cell proliferation.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 198959-37-4 [sigmaaldrich.com]
- 6. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
Methyl pyrrolidine-3-carboxylate hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl pyrrolidine-3-carboxylate hydrochloride, a versatile building block in pharmaceutical and chemical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, and its application in the development of kinase inhibitors targeting the ERK1/2 signaling pathway.
Core Compound Data
This compound is a pyrrolidine derivative widely utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂·HCl | [2][3] |
| C₆H₁₂ClNO₂ | [4][5][6] | |
| Molecular Weight | 165.61 g/mol | [2][3][7] |
| 165.62 g/mol | [4][5][6] | |
| Appearance | Cream crystalline powder to oil | [7] |
| CAS Number | 198959-37-4 | [2][3][4][6][7] |
Synthesis and Application Workflow
The following diagram illustrates the synthetic pathway to (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride and its subsequent application as a key intermediate in the synthesis of kinase inhibitors that target the ERK1/2 signaling pathway.
Caption: Synthesis workflow and application in targeting the ERK1/2 pathway.
Experimental Protocols
Synthesis of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride
This protocol details the synthesis of the (R)-enantiomer of this compound from (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid.
Materials:
-
(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol)
-
Methanol (25 mL)
-
Thionyl chloride (1 mL, 13.7 mmol)
-
Dichloromethane
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid in methanol, add thionyl chloride dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Concentrate the reaction mixture.
-
Dissolve the crude product in dichloromethane.
-
Further concentrate the solution to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid (0.792 g, 100% yield).
Characterization: The product can be characterized by ¹H NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 9.93 (m, 2H), 3.74 (s, 3H), 3.58 (br s, 2H), 3.42 (br s, 2H), 3.26 (m, 1H), 2.36-2.25 (m, 2H).
Role in Targeting the ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) 1/2 signaling pathway is a crucial cascade that governs a multitude of cellular processes, including proliferation, differentiation, and survival.[7] Dysregulation of the ERK1/2 pathway is a common feature in various cancers.[2] (R)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a valuable reagent in the synthesis of kinase inhibitors designed to target components of the ERK1/2 pathway.[8]
The general mechanism of the ERK1/2 pathway involves a cascade of protein kinases: Ras activates Raf, which in turn activates MEK (MAP2K), leading to the activation of ERK1/2 (MAPK1/2).[2] Activated ERK1/2 then phosphorylates a variety of downstream substrates, including transcription factors, which regulate gene expression and control cellular outcomes. By utilizing (R)-methyl pyrrolidine-3-carboxylate hydrochloride in the synthesis of specific inhibitors, researchers can develop therapeutic agents that modulate the activity of this critical signaling pathway.
The following diagram provides a simplified overview of the ERK1/2 signaling cascade.
Caption: Overview of the core components of the ERK1/2 signaling cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
A Technical Guide to Enantiomerically Pure Methyl Pyrrolidine-3-Carboxylate Hydrochloride for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical characterization of enantiomerically pure methyl pyrrolidine-3-carboxylate hydrochloride. This chiral building block is a valuable scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting a range of diseases. This guide also explores its relevance in inhibiting the ERK1/2 signaling pathway and outlines a typical drug discovery workflow incorporating such chiral intermediates.
Commercial Availability and Specifications
A variety of chemical suppliers offer both the (R)- and (S)-enantiomers of this compound. The tables below summarize the publicly available data from several key suppliers to facilitate comparison. It is important to note that while purity is commonly listed, enantiomeric excess (ee%) is a more critical parameter for enantiopure compounds and may require direct inquiry with the supplier.
Table 1: Commercial Suppliers of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| AChemBlock | 874964-22-4 | C₆H₁₂ClNO₂ | 165.62 | 97%[1] |
| Chem-Impex | 89895-55-6 | C₆H₁₁NO₂·HCl | 165.61 | ≥ 95% (NMR)[2] |
| BOC Sciences | 198959-37-4 | C₆H₁₂ClNO₂ | 165.62 | 97%[3] |
Table 2: Commercial Suppliers of (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Oakwood Chemical | 1099646-61-3 | C₆H₁₂ClNO₂ | 165.62 | 95%[1] |
| Chem-Impex | 198959-37-4 | C₆H₁₁NO₂·HCl | 165.61 | ≥ 95% (NMR)[2] |
| Santa Cruz Biotechnology | 198959-37-4 | C₆H₁₁NO₂·HCl | 165.61 | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis and chiral analysis of this compound are crucial for its application in research and development.
Enantioselective Synthesis
The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiopure pyrrolidine-3-carboxylic acid.
Synthesis of (R)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride
A common method for the synthesis of the (R)-enantiomer involves the esterification of N-Boc-(R)-pyrrolidine-3-carboxylic acid followed by deprotection.
-
Step 1: Esterification. To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 2-4 hours. After completion, the solvent is removed under reduced pressure.
-
Step 2: Deprotection. The resulting crude N-Boc-(R)-methyl pyrrolidine-3-carboxylate is dissolved in a solution of hydrochloric acid in methanol and stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then evaporated to yield (R)-methyl pyrrolidine-3-carboxylate hydrochloride as a solid.
Synthesis of (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride
The synthesis of the (S)-enantiomer can be achieved via an asymmetric Michael addition reaction, which allows for the construction of the chiral pyrrolidine ring with high enantioselectivity.[4][5]
-
Step 1: Asymmetric Michael Addition. An organocatalyst is used to facilitate the enantioselective Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester. This reaction establishes the stereocenter of the pyrrolidine ring.
-
Step 2: Reductive Cyclization. The nitro group of the Michael adduct is then reduced, typically using a reducing agent such as H₂ over a palladium catalyst, which subsequently undergoes intramolecular cyclization to form the pyrrolidine ring.
-
Step 3: Esterification and Hydrochloride Salt Formation. The resulting (S)-pyrrolidine-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂) to afford (S)-methyl pyrrolidine-3-carboxylate, which is isolated as the hydrochloride salt.
Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for determining the enantiomeric excess of this compound.
Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for the separation of enantiomers of compounds with a pyrrolidine scaffold.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape and resolution.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., 210 nm) is standard.
-
Sample Preparation: The hydrochloride salt is typically dissolved in the mobile phase or a compatible solvent for injection.
Signaling Pathway and Drug Discovery Workflow
The pyrrolidine scaffold is a key component in many biologically active molecules, and its derivatives have been identified as potent inhibitors of various signaling pathways implicated in disease.
ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Pyrrolidine-based compounds have been developed as inhibitors of key kinases in this pathway, such as MEK and ERK.[6][7][8] The pyrrolidine ring often serves as a scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding pocket of the target kinase.
Caption: The ERK1/2 signaling pathway and potential points of inhibition by pyrrolidine-based drugs.
Drug Discovery Workflow
The use of enantiomerically pure building blocks like this compound is integral to modern drug discovery. A typical workflow involves several key stages, from initial hit identification to preclinical development.
Caption: A typical drug discovery workflow incorporating chiral building blocks.
References
- 1. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chirality: A Technical Guide to Pyrrolidine Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its importance in achieving desired pharmacological activity, favorable physicochemical properties, and optimized pharmacokinetic profiles. The true power of this scaffold, however, is fully realized when its stereochemistry is precisely controlled. Chiral pyrrolidine derivatives serve as invaluable building blocks, enabling the synthesis of enantiomerically pure pharmaceuticals, a critical factor for efficacy and safety.
This in-depth technical guide explores the multifaceted role of chiral pyrrolidine derivatives in drug development. We will delve into their synthesis, providing detailed experimental protocols for key transformations, and present quantitative data to compare the efficiency of various methods. Furthermore, we will examine the mechanisms of action of prominent drugs synthesized using these chiral building blocks, illustrated with clear signaling pathway diagrams.
The Strategic Advantage of Chiral Pyrrolidines
The incorporation of a chiral pyrrolidine moiety into a drug molecule can significantly influence its biological activity. The three-dimensional arrangement of substituents on the pyrrolidine ring dictates its interaction with chiral biological targets such as enzymes and receptors. This stereospecificity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.
The pyrrolidine ring's non-planar, puckered conformation allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for the intended target. Moreover, the nitrogen atom can act as a hydrogen bond donor or acceptor, further contributing to drug-receptor interactions. The inherent chirality of natural amino acids like L-proline and L-hydroxyproline makes them readily available and cost-effective starting materials for the synthesis of a diverse array of chiral pyrrolidine building blocks.
Synthesis of Chiral Pyrrolidine Building Blocks: A Quantitative Overview
The enantioselective and diastereoselective synthesis of substituted pyrrolidines is a cornerstone of modern pharmaceutical chemistry. A variety of synthetic strategies have been developed, often employing chiral catalysts or starting from the chiral pool. Below are tables summarizing quantitative data for key synthetic transformations, providing a comparative look at their efficiency.
| Starting Material | Product | Catalyst/Method | Yield (%) | ee (%) | de (%) | Reference |
| L-proline | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | ~95% (overall) | >99% | N/A | [1] |
| L-prolinamide | (S)-1-(2-Chloroacetyl)pyrrolidine-2-amide | Chloroacetyl chloride, Propylene oxide, THF | 74.4 | >99% | N/A | [2] |
| N-Boc-pyrrolidine | Enantioenriched 2-substituted pyrrolidines | Asymmetric lithiation with (-)-sparteine | Good | Good | N/A | [3] |
| Alkene | 2,5-cis-pyrrolidines | Copper-promoted intramolecular aminooxygenation | 76-97 | N/A | >20:1 | [4] |
| N-Cbz-bis-homoallylic amine | 2,2- and 3,3-disubstituted pyrrolidines | Chiral phosphoric acid catalyzed aza-Michael cyclization | High | High | N/A | [5] |
| ω-chloroketones | (R)-2-(p-chlorophenyl)pyrrolidine | Transaminase | 84 (isolated) | >99.5 | N/A | [6] |
Table 1: Enantioselective and Diastereoselective Synthesis of Chiral Pyrrolidine Derivatives. ee = enantiomeric excess; de = diastereomeric excess; N/A = Not Applicable.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of crucial chiral pyrrolidine intermediates used in the production of widely prescribed pharmaceuticals.
Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate for Vildagliptin)
This protocol describes a high-yielding, one-pot synthesis from L-proline.[1]
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Acetonitrile
-
Sulfuric acid
-
Tetrahydrofuran (THF)
Procedure:
-
N-acylation of L-proline: L-proline is N-acylated with chloroacetyl chloride in refluxing THF to yield the carboxylic acid intermediate.
-
Nitrile formation: The carboxylic acid is then treated with acetonitrile in the presence of sulfuric acid at 95°C.
-
Work-up and Isolation: The reaction mixture is carefully quenched and the product is extracted. Purification is achieved through crystallization.
Expected Yield: Approximately 95% overall yield.
Protocol 2: Synthesis of (R)-3-Boc-aminopiperidine (Intermediate for Linagliptin)
While not a pyrrolidine, this protocol for a related chiral piperidine intermediate highlights a common synthetic strategy.[7]
Materials:
-
1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine
-
(R)-3-Boc-aminopiperidine
-
Potassium carbonate
-
Acetonitrile or Dimethyl sulfoxide (DMSO)
Procedure:
-
Nucleophilic Substitution: A mixture of the brominated xanthine derivative, (R)-3-Boc-aminopiperidine, and potassium carbonate is heated in a suitable solvent (acetonitrile or DMSO).
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.
Expected Yield: 81.8% to 98.9% depending on the solvent and conditions used.[7]
Signaling Pathways and Mechanisms of Action
Chiral pyrrolidine derivatives are integral to the pharmacophores of numerous drugs, dictating their interaction with biological targets and their therapeutic effects.
DPP-4 Inhibitors for Type 2 Diabetes: The "Gliptins"
Vildagliptin and Linagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The chiral pyrrolidine moiety is crucial for their potent and selective inhibition of the DPP-4 enzyme.
Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, "gliptins" increase the levels of active GLP-1 and GIP. This leads to:
-
Enhanced glucose-dependent insulin secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[8]
-
Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[9]
-
Improved glycemic control: The dual action of increasing insulin and decreasing glucagon leads to lower blood glucose levels.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Preparation method of vildagliptin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Stereoselective Synthesis of Pyrrolidine-Containing Drug Precursors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its stereochemistry often plays a crucial role in determining biological activity and pharmacological profile. This technical guide provides an in-depth overview of modern stereoselective methods for the synthesis of chiral pyrrolidine-containing drug precursors, with a focus on practical applications and detailed methodologies.
Introduction to Stereoselective Pyrrolidine Synthesis
The synthesis of enantiomerically pure pyrrolidines is a significant challenge in organic chemistry.[1] Methodologies for achieving stereocontrol can be broadly categorized into two main approaches:
-
Synthesis from the Chiral Pool: Utilizing readily available chiral starting materials, most commonly L-proline and its derivatives, to introduce the desired stereochemistry.[1][2]
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring from achiral or racemic precursors. This includes methods like organocatalysis, transition-metal catalysis, and cycloaddition reactions.[3][4][5]
The choice of synthetic strategy depends on factors such as the desired substitution pattern, the required stereoisomer, and the scalability of the process. A general decision-making framework for selecting an appropriate synthetic approach is outlined below.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
The Critical Role of Chirality in Modern Pharmaceutical Development
An In-depth Guide for Researchers and Drug Development Professionals
The concept of chirality, a fundamental property of molecular asymmetry, is a cornerstone of contemporary pharmaceutical science. A molecule is chiral if it is non-superimposable on its mirror image, much like a pair of human hands. These mirror-image forms, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. This guide provides a comprehensive overview of the importance of chirality in drug design, development, and regulatory approval, highlighting key concepts, experimental methodologies, and the stark lessons learned from historical events.
The Pharmacological Significance of Chirality
The biological systems in the human body, composed of chiral entities like amino acids and sugars, create a chiral environment where enantiomers can interact differently. This stereoselectivity is crucial in determining a drug's efficacy and safety.
Eutomers and Distomers: The two enantiomers of a chiral drug can have markedly different biological activities. The enantiomer responsible for the desired therapeutic effect is termed the eutomer , while the other, which may be less active, inactive, or even contribute to undesirable or toxic effects, is called the distomer . The ratio of the activities of the eutomer to the distomer is known as the eudismic ratio and is a measure of the stereoselectivity of the drug's action.
In some cases, both enantiomers may have similar effects, or one may antagonize a side effect of the other. However, it is more common for one enantiomer to be predominantly responsible for the therapeutic activity.
Pharmacokinetic and Pharmacodynamic Differences Between Enantiomers
The journey of a drug through the body, from administration to elimination, can be significantly influenced by its chirality. Stereoselectivity can be observed in various pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) processes.
Pharmacokinetics (ADME):
-
Absorption: While less common, differences in the absorption of enantiomers can occur.
-
Distribution: Enantiomers can exhibit different binding affinities to plasma and tissue proteins, leading to variations in their distribution throughout the body.
-
Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 system, are chiral and can metabolize enantiomers at different rates or through different pathways. This can lead to one enantiomer having a longer half-life than the other.
-
Excretion: Renal clearance can also be stereoselective, affecting how quickly each enantiomer is eliminated from the body.
Pharmacodynamics: The therapeutic effect of a drug is typically initiated by its binding to a specific biological target, such as a receptor or an enzyme. Since these targets are chiral, they can exhibit a high degree of stereoselectivity, leading to significant differences in the pharmacodynamic profiles of enantiomers.
Case Study: The Thalidomide Tragedy
The thalidomide disaster of the late 1950s and early 1960s serves as a stark and tragic reminder of the critical importance of chirality in drug development. Marketed as a racemic mixture (a 50:50 mixture of both enantiomers) to alleviate morning sickness in pregnant women, thalidomomide had devastating consequences.
It was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects. A complicating factor is that the two enantiomers can interconvert within the body, a process known as racemization. This means that even if the pure, "safe" enantiomer were administered, the harmful enantiomer would still be formed in vivo. This tragedy fundamentally changed the regulatory landscape for chiral drugs, leading to much stricter guidelines for their development and testing.
Quantitative Data on Enantiomeric Activity
The following table summarizes the differential activities of enantiomers for several common drugs, illustrating the profound impact of chirality on their pharmacological profiles.
| Drug | Enantiomer | Primary Therapeutic Activity | Notes on Distomer |
| Ibuprofen | S-(+)-Ibuprofen | Anti-inflammatory (COX inhibitor) | R-(-)-Ibuprofen is less active and undergoes in vivo conversion to the S-enantiomer. |
| Albuterol (Salbutamol) | R-(-)-Albuterol (Levalbuterol) | Bronchodilator (β2-agonist) | S-(+)-Albuterol is associated with adverse effects such as increased airway hyperresponsiveness. |
| Cetirizine | R-(-)-Cetirizine (Levocetirizine) | Antihistamine (H1 receptor antagonist) | S-(+)-Cetirizine is significantly less active. |
| Warfarin | S-(-)-Warfarin | Anticoagulant | R-(+)-Warfarin is 3-5 times less potent. |
| Ketamine | S-(+)-Ketamine | Anesthetic | R-(-)-Ketamine has a lower anesthetic potency and a different side-effect profile. |
| Thalidomide | R-(+)-Thalidomide | Sedative, anti-nausea | S-(-)-Thalidomide is teratogenic. |
Strategies for Obtaining Single-Enantiomer Drugs
Given the potential for different pharmacological and toxicological profiles, there is a strong preference for developing single-enantiomer drugs over racemic mixtures. Several strategies are employed to achieve this.
Asymmetric Synthesis: Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other from an achiral starting material. This approach is highly efficient and is a cornerstone of modern pharmaceutical manufacturing.
Chiral Resolution: Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. Common techniques include:
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a pure chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.
-
Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
The development of a single-enantiomer drug from a previously approved racemate is known as a "chiral switch".
6.
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride from Boc-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry, starting from the readily available amino acid derivative, Boc-L-proline. The synthetic route involves a four-step process centered around the Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of carboxylic acids. This procedure includes the formation of an intermediate diazoketone, its subsequent Wolff rearrangement to a ketene, and trapping with methanol to yield the β-amino ester. The final steps involve the removal of the Boc protecting group and conversion to the hydrochloride salt. This protocol is designed to be a comprehensive guide, complete with reaction parameters, purification methods, and expected yields.
Introduction
Pyrrolidine derivatives are privileged scaffolds in drug discovery, appearing in a wide array of biologically active compounds. Specifically, β-proline and its esters are key components in the development of peptidomimetics, enzyme inhibitors, and various therapeutic agents. The synthesis of enantiomerically pure β-amino acids from their α-amino acid counterparts is a common challenge in organic synthesis. The Arndt-Eistert reaction provides a robust solution for this transformation, proceeding with retention of stereochemistry.[1][2] This application note details the synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride from Boc-L-proline. It is important to note that starting with the L-enantiomer ((S)-configuration) of proline and given the retention of stereochemistry during the key Wolff rearrangement step, the expected product is the (S)-enantiomer. To obtain the specified (R)-enantiomer, the protocol should be initiated with Boc-D-proline. For the purpose of this document, the procedure is described as requested from Boc-L-proline, leading to the (S)-enantiomer of the final product.
Overall Reaction Scheme
The synthesis is accomplished in four main steps:
-
Activation of Boc-L-proline: Conversion of the carboxylic acid to an acid chloride.
-
Formation of Diazoketone: Reaction of the acid chloride with diazomethane.
-
Wolff Rearrangement and Esterification: Silver-catalyzed rearrangement of the diazoketone to a ketene, which is trapped with methanol to form the methyl ester.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of Boc-L-prolyl Chloride
Materials:
-
Boc-L-proline
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To a solution of Boc-L-proline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the solution.[3]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
The resulting solution of Boc-L-prolyl chloride is typically used immediately in the next step without purification.
Step 2: Synthesis of the α-Diazoketone
Materials:
-
Solution of Boc-L-prolyl chloride in DCM
-
Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood with a blast shield)
-
Triethylamine (optional, Newman-Beal modification)[4]
Procedure:
-
Cool the freshly prepared solution of Boc-L-prolyl chloride in DCM to 0 °C.
-
Slowly add a freshly prepared and chilled solution of diazomethane in diethyl ether (approximately 2.5 eq) until a persistent yellow color is observed, indicating a slight excess of diazomethane.[4]
-
If using the Newman-Beal modification, triethylamine (1.1 eq) can be added to the diazomethane solution to neutralize the HCl generated.[4]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
The solvent can be removed under reduced pressure to yield the crude α-diazoketone, which is often used in the next step without further purification due to its potential instability.
Step 3: Wolff Rearrangement and Synthesis of Boc-(S)-methyl pyrrolidine-3-carboxylate
Materials:
-
Crude α-diazoketone
-
Anhydrous Methanol
-
Silver(I) benzoate or Silver(I) oxide (catalyst)
-
Triethylamine
Procedure:
-
Dissolve the crude α-diazoketone in anhydrous methanol.
-
To this solution, add triethylamine (1.0 eq).
-
In a separate flask, prepare a solution or suspension of the silver catalyst (e.g., silver(I) benzoate, 0.1 eq) in methanol.
-
Slowly add the catalyst solution to the diazoketone solution at room temperature.[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Boc-(S)-methyl pyrrolidine-3-carboxylate.
Step 4: Deprotection and Formation of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride
Materials:
-
Boc-(S)-methyl pyrrolidine-3-carboxylate
-
Anhydrous diethyl ether or 1,4-Dioxane
-
HCl solution (e.g., 4M in 1,4-dioxane or saturated in diethyl ether)
Procedure:
-
Dissolve the purified Boc-(S)-methyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous diethyl ether or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in 1,4-dioxane (e.g., 4M, 3-4 eq) or a saturated solution of HCl in diethyl ether.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
The product hydrochloride salt will typically precipitate from the solution.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (S)-Methyl pyrrolidine-3-carboxylate hydrochloride as a white to off-white solid.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield | Purity |
| 1 | Boc-L-proline | Boc-L-prolyl chloride | Oxalyl chloride, DMF | Quantitative (used in situ) | N/A |
| 2 | Boc-L-prolyl chloride | α-Diazoketone | Diazomethane | High (used in situ) | N/A |
| 3 | α-Diazoketone | Boc-(S)-methyl pyrrolidine-3-carboxylate | Silver(I) benzoate, Methanol, Triethylamine | 60-80% | >95% after chromatography |
| 4 | Boc-(S)-methyl pyrrolidine-3-carboxylate | (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | HCl in Dioxane/Ether | >90% | >98% |
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway from Boc-L-proline.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The described protocol offers a reliable and well-documented pathway for the synthesis of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride from Boc-L-proline. The core of this synthesis, the Arndt-Eistert homologation, is a powerful tool for accessing β-amino acids from their α-analogues. For the synthesis of the corresponding (R)-enantiomer, it is recommended to start with Boc-D-proline. This application note serves as a practical guide for researchers in academic and industrial settings, enabling the efficient production of this valuable synthetic intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as oxalyl chloride and diazomethane.
References
Application Notes and Protocols for the Asymmetric Synthesis of Methyl Pyrrolidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyrrolidine-3-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, and the stereochemistry at the C3 position is often crucial for therapeutic efficacy. These application notes provide a comprehensive overview of a robust method for the asymmetric synthesis of this compound, focusing on an organocatalytic approach. Detailed experimental protocols, quantitative data from representative reactions, and workflow diagrams are presented to facilitate its synthesis in a laboratory setting.
Overview of the Asymmetric Synthetic Strategy
The highlighted synthetic approach involves a two-step sequence commencing with an organocatalytic asymmetric Michael addition of nitromethane to a 4-oxo-enoate. This key step establishes the stereocenter of the precursor. The subsequent reductive cyclization of the Michael adduct directly furnishes the desired pyrrolidine ring system. The final step involves the deprotection of the nitrogen atom and the formation of the hydrochloride salt. This strategy is advantageous due to its operational simplicity, use of readily available starting materials, and the high enantioselectivity imparted by the chiral organocatalyst.
Key Synthetic Strategies
Several methodologies can be employed for the asymmetric synthesis of pyrrolidine derivatives. The method detailed below is an organocatalytic Michael addition followed by reductive amination, which is a powerful strategy for constructing chiral pyrrolidine rings.
Organocatalytic Asymmetric Michael Addition and Reductive Cyclization
This approach leverages a chiral amine catalyst to facilitate the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this synthesis, a chiral diarylprolinol silyl ether catalyzes the addition of nitromethane to methyl 4-oxo-2-butenoate. The resulting γ-nitro ketone undergoes a diastereoselective reductive cyclization upon hydrogenation, yielding the target pyrrolidine structure with high enantiopurity.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol is adapted from the work of Tanaka and coworkers for the synthesis of substituted pyrrolidine-3-carboxylic acids.[1][2][3]
Materials:
-
Methyl 4-oxo-2-butenoate
-
Nitromethane
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)
-
Benzoic acid (co-catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (10 mol%) and benzoic acid (10 mol%).
-
Add anhydrous dichloromethane (0.5 M solution with respect to the enone).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl 4-oxo-2-butenoate (1.0 equiv) to the reaction mixture.
-
Add nitromethane (3.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the chiral γ-nitro ketone intermediate.
Protocol 2: Reductive Cyclization and Hydrochloride Salt Formation
This protocol outlines the transformation of the γ-nitro ketone intermediate into the final product.
Materials:
-
Chiral γ-nitro ketone intermediate from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
Dissolve the purified γ-nitro ketone (1.0 equiv) in methanol in a hydrogenation vessel.
-
Carefully add Pd/C (5 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl pyrrolidine-3-carboxylate.
-
Dissolve the crude product in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add thionyl chloride (1.2 equiv) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Concentrate the mixture under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield the final product as a solid.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the asymmetric synthesis. The data is based on typical outcomes for similar reactions reported in the literature.[1][3]
| Step | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Asymmetric Michael Addition | Chiral γ-nitro ketone intermediate | Chiral Organocatalyst | 85-95 | >95 | N/A |
| Reductive Cyclization | Methyl pyrrolidine-3-carboxylate | Pd/C, H₂ | 80-90 | Maintained from previous step | >95:5 |
| Hydrochloride Salt Formation | This compound | SOCl₂ | >95 | N/A | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the asymmetric synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Signaling Pathway/Logical Relationship
The following diagram illustrates the key transformations and the stereochemical control in the synthesis.
Caption: Key transformations in the asymmetric synthesis.
References
Application Notes: Synthesis of ERK1/2 Kinase Inhibitors Utilizing (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties such as solubility, bioavailability, and target affinity.[1] (R)-Methyl pyrrolidine-3-carboxylate hydrochloride is a versatile chiral building block employed in the synthesis of various pharmaceutical agents, including potent and selective inhibitors of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This document provides detailed application notes and protocols for the synthesis of a representative ERK1/2 inhibitor using this key starting material, based on methodologies reported in the scientific literature.
Kinase Inhibitor Profile
The target compound is a potent inhibitor of the ERK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[] Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention.[4] The synthesized inhibitor belongs to a class of compounds designed to have improved pharmacokinetic properties.[1]
Quantitative Data Summary
| Compound | Target Kinase | IC50 (nM) | Cell Proliferation (HT-29, IC50 in µM) |
| ERK Inhibitor Analog | ERK1 | 1.5 | 0.025 |
| ERK2 | 0.3 |
Note: The data presented is representative of the biological activity of this class of inhibitors and is compiled from published research.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and its subsequent elaboration into a final ERK1/2 inhibitor.
Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This procedure outlines the reduction of the methyl ester to the corresponding alcohol.
Materials:
-
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (2.85 eq) dropwise at 0 °C.
-
Warm the reaction mixture to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in THF and cool to 0 °C.
-
Slowly add sodium borohydride (2.0 eq) to the solution.
-
Warm the reaction to room temperature and stir for 4 hours.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Synthesis of a Pyrrolidine-Containing ERK1/2 Inhibitor
This protocol details the coupling of the pyrrolidine intermediate with a heterocyclic core to form the final kinase inhibitor.
Materials:
-
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
A suitable heterocyclic core (e.g., a substituted pyrazolopyrimidine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the heterocyclic core (1.0 eq), (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.2 eq), and triphenylphosphine (1.5 eq) in THF at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Dissolve the purified intermediate in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final ERK1/2 inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and the point of inhibition.
References
Application of Methyl Pyrrolidine-3-Carboxylate Hydrochloride in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyrrolidine-3-carboxylate hydrochloride is a versatile heterocyclic building block increasingly utilized in the discovery and development of novel agrochemicals. Its inherent structural features, including a chiral center and a reactive carboxylate group, make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of new insecticides, fungicides, and herbicides.
Core Application: Synthesis of N-Aryl Pyrrolidine-3-Carboxamides
A primary application of this compound in agrochemical research is its use as a precursor for the synthesis of N-aryl pyrrolidine-3-carboxamides. This class of compounds has demonstrated significant potential across various agrochemical sectors. The general synthetic approach involves the formation of an amide bond between the pyrrolidine-3-carboxylic acid moiety and a substituted aniline.
Logical Workflow for Agrochemical Synthesis
Caption: Synthetic workflow for developing agrochemicals from this compound.
Application in Insecticide Development
N-aryl pyrrolidine-3-carboxamides derived from this compound have shown promise as insecticides, particularly those targeting the nervous system of insects.
Target Profile: Nicotinic Acetylcholine Receptor (nAChR) Modulators
A key target for this class of insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][2][3] Agonists of nAChRs cause overstimulation of nerve cells, leading to paralysis and death of the insect. The pyrrolidine scaffold can mimic the natural ligand, acetylcholine, and interact with the receptor.
Signaling Pathway Diagram
Caption: Mechanism of action of N-aryl pyrrolidine-3-carboxamide insecticides on the nAChR.
Experimental Protocol: Synthesis of a Model N-(4-chlorophenyl)pyrrolidine-3-carboxamide
This protocol describes a general method for the synthesis of an N-aryl pyrrolidine-3-carboxamide insecticide candidate.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or EDC/HOBt coupling agents[4]
-
4-chloroaniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis of the Ester:
-
Dissolve this compound (1.0 eq) in a mixture of water and methanol.
-
Add lithium hydroxide (1.1 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pyrrolidine-3-carboxylic acid hydrochloride.
-
-
Amide Coupling (via Acid Chloride):
-
Suspend pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(4-chlorophenyl)pyrrolidine-3-carboxamide.
-
Quantitative Data (Hypothetical):
| Compound ID | Target Pest | LC₅₀ (mg/L) | Yield (%) | Purity (%) |
| P3C-Cl | Myzus persicae | 5.8 | 75 | >98 |
| P3C-CF₃ | Plutella xylostella | 2.1 | 72 | >98 |
| P3C-NO₂ | Aphis gossypii | 8.2 | 68 | >97 |
Application in Fungicide Development
The pyrrolidine-3-carboxamide scaffold is also being explored for the development of fungicides, particularly those that inhibit fungal respiration.
Target Profile: Succinate Dehydrogenase Inhibitors (SDHIs)
Carboxamide fungicides often act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds bind to the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain, blocking cellular respiration and leading to fungal cell death.
Signaling Pathway Diagram
Caption: Mechanism of action of N-aryl pyrrolidine-3-carboxamide fungicides as SDHIs.
Experimental Protocol: Synthesis of a Model N-(3,4-dichlorophenyl)pyrrolidine-3-carboxamide
This protocol outlines the synthesis of a potential fungicidal N-aryl pyrrolidine-3-carboxamide.
Materials:
-
This compound
-
Pyrrolidine-3-carboxylic acid hydrochloride (prepared as in the insecticide protocol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
3,4-dichloroaniline
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Coupling (EDC/HOBt):
-
To a solution of pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add 3,4-dichloroaniline (1.0 eq), EDC (1.2 eq), HOBt (1.1 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired N-(3,4-dichlorophenyl)pyrrolidine-3-carboxamide.
-
Quantitative Data (Hypothetical):
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Yield (%) | Purity (%) |
| P3C-diCl | Botrytis cinerea | 3.5 | 82 | >99 |
| P3C-F-Cl | Rhizoctonia solani | 6.1 | 78 | >98 |
| P3C-Br | Sclerotinia sclerotiorum | 4.8 | 80 | >98 |
Application in Herbicide Development
The versatility of the pyrrolidine-3-carboxylate scaffold extends to the development of herbicides. By modifying the substituents on the aromatic ring of N-aryl pyrrolidine-3-carboxamides, it is possible to tune the activity towards plant-specific targets.
Target Profile: Protoporphyrinogen Oxidase (PPO) Inhibitors
A potential mode of action for herbicidal pyrrolidine derivatives is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption.
Logical Relationship Diagram
Caption: Mode of action for a hypothetical PPO-inhibiting herbicidal N-aryl pyrrolidine-3-carboxamide.
Experimental Protocol: Synthesis of a Model N-(2-fluoro-4-chloro-5-isopropoxyphenyl)pyrrolidine-3-carboxamide
This protocol details the synthesis of a more complex N-aryl pyrrolidine-3-carboxamide with potential herbicidal activity.
Materials:
-
This compound
-
Pyrrolidine-3-carboxylic acid hydrochloride
-
(Propane-2-sulfonyl) chloride (or similar activating agent)
-
2-Fluoro-4-chloro-5-isopropoxyaniline
-
Pyridine
-
Anhydrous toluene
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Amide Coupling:
-
To a solution of pyrrolidine-3-carboxylic acid hydrochloride (1.1 eq) and 2-fluoro-4-chloro-5-isopropoxyaniline (1.0 eq) in anhydrous toluene, add pyridine (3.0 eq).
-
Cool the mixture to 0 °C and add (propane-2-sulfonyl) chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the target compound.
-
Quantitative Data (Hypothetical):
| Compound ID | Weed Species | GR₅₀ (g a.i./ha) | Yield (%) | Purity (%) |
| P3C-Herb-1 | Amaranthus retroflexus | 85 | 65 | >97 |
| P3C-Herb-2 | Setaria faberi | 120 | 62 | >98 |
| P3C-Herb-3 | Abutilon theophrasti | 95 | 68 | >97 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potential agrochemicals. The straightforward conversion to N-aryl pyrrolidine-3-carboxamides allows for the exploration of diverse chemical space and the development of novel insecticides, fungicides, and herbicides with various modes of action. The protocols and data presented herein provide a foundation for researchers to further investigate this promising scaffold in the ongoing effort to develop new and effective crop protection solutions.
References
- 1. Nicotinic acetylcholine receptor agonists: a milestone for modern crop protection. | Semantic Scholar [semanticscholar.org]
- 2. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
Application Notes and Protocols for N-Alkylation of Methyl Pyrrolidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of methyl pyrrolidine-3-carboxylate hydrochloride, a common intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
N-substituted pyrrolidine-3-carboxylic acid esters are valuable building blocks in medicinal chemistry. The secondary amine of this compound allows for the introduction of various substituents at the nitrogen atom, enabling the synthesis of a diverse range of molecules with potential therapeutic applications. The presence of the hydrochloride salt necessitates a neutralization step, which can be performed in situ or prior to the alkylation reaction.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for forming a new carbon-nitrogen bond via an SN2 reaction. The reaction involves the deprotonation of the secondary amine hydrochloride followed by nucleophilic attack on an alkyl halide.
Experimental Protocol:
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or dimethylformamide (DMF))
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile (or DMF) to dissolve or suspend the starting material.
-
Add the base. For K₂CO₃, use 2.5-3.0 equivalents. For Et₃N or DIPEA, use 2.0-2.5 equivalents.
-
Stir the mixture at room temperature for 30 minutes to ensure neutralization of the hydrochloride.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts (if K₂CO₃ was used).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Data Presentation:
| Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Allyl bromide | K₂CO₃ (2.5) | MeCN | Reflux | 12 | ~85 | [1] |
| Methyl Iodide | K₂CO₃ (2.5) | DMF | 25 | 24 | ~92 | Inferred from similar methylations |
| Benzyl Bromide | Et₃N (2.2) | MeCN | 60 | 16 | ~90 | Inferred from similar benzylations |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Workflow for Direct N-Alkylation:
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine. This method is particularly useful for introducing more complex alkyl groups and avoids the use of potentially hazardous alkyl halides.[2]
Experimental Protocol:
-
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in DCM or DCE.
-
Add triethylamine or DIPEA (1.1 eq) and stir for 15-30 minutes at room temperature to liberate the free amine.
-
Add the aldehyde or ketone (1.0-1.2 eq) and stir for 1-2 hours at room temperature to allow for iminium ion formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
-
Data Presentation:
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | ~88 | Inferred from similar reactions |
| Acetone | NaBH₃CN | MeOH | 24 | ~85 | [3] |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 16 | ~90 | Inferred from similar reactions |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Workflow for Reductive Amination:
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Alkylating agents can be toxic and/or carcinogenic; handle with care.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. Quenching of these reagents can release flammable gases.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Organocatalytic Enantioselective Michael Addition in the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3-carboxylic acid (also known as β-proline) and its derivatives are crucial structural motifs in medicinal chemistry and organic synthesis. These compounds are integral to various bioactive molecules, including enzyme inhibitors and receptor agonists, and also serve as powerful chiral catalysts for asymmetric transformations.[1][2] The development of efficient, stereoselective methods to synthesize these scaffolds is of significant interest. Organocatalytic enantioselective Michael addition has emerged as a powerful, atom-economical strategy for constructing chiral pyrrolidine frameworks from simple, accessible starting materials.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidine-3-carboxylic acid derivatives via organocatalytic enantioselective Michael addition, focusing on the reaction between 4-oxo-2-enoates and nitroalkanes.
Principle of Catalysis: The Enamine Cycle
The catalytic activity of pyrrolidine-based organocatalysts, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, in Michael additions relies on the formation of a nucleophilic enamine intermediate.[4] This activation mode is a cornerstone of aminocatalysis. The general mechanism proceeds through a catalytic cycle involving the key steps of enamine formation, carbon-carbon bond formation, and catalyst regeneration. The carboxylic acid group on the catalyst can act as a proton shuttle, activating the Michael acceptor and facilitating the overall reaction.[4]
Caption: General enamine-iminium ion catalytic cycle for the organocatalytic Michael addition.
Application Note 1: Synthesis of 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives
This method, developed by F. Tanaka and coworkers, provides a concise, two-step route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The key step is an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[1][3] The resulting Michael adducts can be directly cyclized and reduced to the target pyrrolidine derivatives.
General Reaction Scheme & Workflow
The overall process involves the Michael addition followed by a reductive cyclization to yield the final product.
Caption: Two-step workflow for synthesis of pyrrolidine-3-carboxylic acid derivatives.
Data Presentation: Substrate Scope
The reaction demonstrates a broad substrate scope with excellent yields and high enantioselectivities. The data below is representative of the reaction's performance with various 4-oxo-2-enoates and nitroalkanes, catalyzed by a chiral primary amine-thiourea organocatalyst.
| Entry | R¹ in Enoate | R² in Nitroalkane | Product | Yield (%) | ee (%) |
| 1 | Me | Me | 2a | 95 | 98 |
| 2 | Et | Me | 2b | 84 | 98 |
| 3 | n-Pr | Me | 2c | 87 | 97 |
| 4 | i-Pr | Me | 2d | 91 | 96 |
| 5 | Ph | Me | 2e | 90 | 95 |
| 6 | Me | Et | 2f | 92 | 97 |
| 7 | Me | n-Pr | 2g | 90 | 97 |
Data sourced from Yin et al.[1][3]
Detailed Experimental Protocol (General Procedure)
Materials:
-
4-Alkyl-substituted 4-oxo-2-enoate (Michael Acceptor, 1.0 equiv)
-
Nitroalkane (Michael Donor, 1.5 - 2.0 equiv)
-
Chiral Organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10 mol%)
-
Co-catalyst (e.g., Benzoic Acid, 10 mol%)
-
Solvent (e.g., Toluene, Dichloromethane, or Chloroform)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Dry reaction vial with a magnetic stir bar
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add the chiral organocatalyst (0.02 mmol, 10 mol%) and the co-catalyst (0.02 mmol, 10 mol%).
-
Add the 4-alkyl-substituted 4-oxo-2-enoate (0.2 mmol, 1.0 equivalent).
-
Dissolve the solids in the chosen solvent (e.g., 0.5 mL of Toluene).
-
Add the nitroalkane (0.3-0.4 mmol, 1.5-2.0 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting enoate is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford the pure Michael adduct.
-
Second Step (Reductive Cyclization): The purified Michael adduct (e.g., product 2g) can be treated with a reducing agent such as Palladium on carbon (Pd/C) under a Hydrogen atmosphere to yield the final (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1]
Application Note 2: General Protocol for Michael Addition of Ketones to Nitroolefins
This protocol provides a representative procedure for the Michael addition of a ketone to a nitroolefin, catalyzed by a pyrrolidine-3-carboxylic acid derivative.[4] This reaction is fundamental for creating γ-nitro ketones, which are versatile intermediates in organic synthesis.
Reaction Scheme
Caption: Organocatalytic Michael addition of a ketone to a nitroolefin.
Detailed Experimental Protocol
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (Catalyst, 0.02 mmol, 10 mol%)
-
Cyclohexanone (Michael Donor, 2.0 mmol, 10 equivalents)
-
trans-β-Nitrostyrene (Michael Acceptor, 0.2 mmol, 1.0 equivalent)
-
Toluene (Solvent, 0.5 mL) or solvent-free conditions
-
Benzoic acid (optional co-catalyst, 0.02 mmol, 10 mol%)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).[4]
-
If required, add the co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%).[4]
-
Add the Michael acceptor, trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).[4]
-
Add the Michael donor, cyclohexanone (2.0 mmol, 10 equivalents).[4]
-
The reaction can be performed under solvent-free conditions or in a minimal amount of solvent (e.g., 0.5 mL of toluene).[4]
-
Stir the reaction mixture vigorously at room temperature (or as optimized).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be directly purified by flash column chromatography on silica gel to yield the desired γ-nitro ketone.
Safety Precautions
Standard laboratory safety practices should be followed. Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Stereoselective Functionalization of the Pyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its rigid, three-dimensional structure provides an excellent platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Consequently, the development of stereoselective methods to functionalize the pyrrolidine ring is of paramount importance for the discovery and development of novel therapeutics.
These application notes provide an overview of key strategies and detailed protocols for the stereoselective functionalization of the pyrrolidine ring, focusing on methodologies that offer high levels of stereocontrol and broad synthetic utility.
Enantioselective α-Arylation of N-Boc-Pyrrolidine via Asymmetric Lithiation and Negishi Coupling
The direct C-H functionalization of the pyrrolidine ring represents a highly atom-economical approach to introduce molecular complexity. One of the benchmark methods in this area is the enantioselective α-arylation of N-Boc-pyrrolidine, which proceeds through a sequence of asymmetric deprotonation, transmetalation, and palladium-catalyzed cross-coupling.[1][2][3][4][5]
Reaction Principle
The reaction is initiated by the deprotonation of N-Boc-pyrrolidine at one of the α-positions using a chiral base, typically sec-butyllithium in the presence of (-)-sparteine. This generates a configurationally stable α-lithiated intermediate. Subsequent transmetalation with a zinc salt, such as ZnCl₂, affords the corresponding organozinc species. Finally, a Negishi cross-coupling reaction with an aryl bromide, catalyzed by a palladium complex, furnishes the desired α-arylated pyrrolidine with high enantioselectivity.
Quantitative Data Summary
| Entry | Aryl Bromide | Yield (%) | e.r. | Reference |
| 1 | 4-Bromotoluene | 85 | 96:4 | [5] |
| 2 | 4-Bromoanisole | 82 | 96:4 | [5] |
| 3 | 3-Bromopyridine | 75 | 96:4 | [5] |
| 4 | 2-Bromonaphthalene | 88 | 96:4 | [5] |
| 5 | Methyl 4-bromobenzoate | 90 | >99:1 | [6] |
Experimental Protocol
General Procedure for the Enantioselective α-Arylation of N-Boc-Pyrrolidine: [6]
-
To an oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a temperature probe, and a rubber septum, under a nitrogen atmosphere, add MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.20 equiv), and (+)-sparteine (13.7 g, 58.4 mmol, 1.20 equiv).
-
Cool the solution to between -70 °C and -78 °C using a dry ice/acetone bath.
-
Add 1.4 M sec-BuLi in cyclohexane (45.2 mL, 63.3 mmol, 1.30 equiv) dropwise over 30 minutes, maintaining the internal temperature below -65 °C.
-
Age the resulting orange-red solution at -65 °C to -78 °C for 3 hours.
-
In a separate flask, add ZnCl₂ (8.7 g, 63.3 mmol, 1.30 equiv) and THF (60 mL) and stir at room temperature for 30 minutes. Cool the resulting solution to 0 °C.
-
Cannulate the cold (-78 °C) lithiated pyrrolidine solution into the ZnCl₂ solution, maintaining the internal temperature below 0 °C.
-
Warm the resulting slurry to room temperature and stir for 1 hour.
-
In a separate flask, add Pd(OAc)₂ (220 mg, 0.97 mmol, 0.02 equiv), t-Bu₃P-HBF₄ (338 mg, 1.17 mmol, 0.024 equiv), the aryl bromide (48.7 mmol, 1.0 equiv), and THF (60 mL).
-
Cannulate the organozinc solution into the palladium/aryl bromide mixture.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (typically 1-3 hours, monitored by HPLC or TLC).
-
Cool the reaction to room temperature and quench with 2 M NH₄Cl solution (100 mL).
-
Extract the aqueous layer with MTBE (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Silver-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with electron-deficient olefins is a powerful and convergent method for the construction of highly substituted pyrrolidines.[7][8] The use of chiral catalysts, particularly silver-based systems, has enabled highly enantioselective variants of this reaction.[9]
Reaction Principle
The reaction involves the in situ generation of an azomethine ylide from an α-imino ester. In the presence of a chiral silver catalyst, typically formed from a silver salt (e.g., AgOAc, AgClO₄, or AgSbF₆) and a chiral phosphine ligand (e.g., (R)-BINAP), the azomethine ylide undergoes a [3+2] cycloaddition with a dipolarophile, such as a maleimide or an α,β-unsaturated ester. The chiral catalyst controls the facial selectivity of the cycloaddition, leading to the formation of the pyrrolidine ring with high diastereo- and enantioselectivity.
Quantitative Data Summary
| Entry | Dipolarophile | Catalyst System | Yield (%) | d.r. (endo:exo) | e.e. (%) | Reference |
| 1 | N-Methylmaleimide | AgOAc / (R)-BINAP | 95 | >99:1 | 97 | [10] |
| 2 | N-Phenylmaleimide | AgOAc / (R)-BINAP | 98 | >99:1 | 98 | [10] |
| 3 | Dimethyl fumarate | AgOAc / (R)-BINAP | 85 | >99:1 | 95 | [10] |
| 4 | trans-1,2-Bis(phenylsulfonyl)ethylene | AgSbF₆ / (R)-BINAP | 92 | >99:1 | 99 | [9] |
| 5 | N-Benzylmaleimide | Ag₂CO₃ / Chiral Ligand | 85 | >20:1 | 94 | [10] |
Experimental Protocol
General Procedure for the Silver-Catalyzed Asymmetric [3+2] Cycloaddition: [10]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the silver salt (e.g., Ag₂CO₃, 0.1 equiv) and the chiral phosphine ligand (e.g., (S)-BINAP, 0.11 equiv).
-
Add dry toluene and stir the mixture at room temperature for 30 minutes.
-
Add the α-imino ester (1.0 equiv), the dipolarophile (1.2 equiv), and a base (e.g., triethylamine, 1.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Organocatalytic Asymmetric Synthesis of Pyrrolidines using Proline Derivatives
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, and proline and its derivatives are among the most widely used chiral organocatalysts.[11][12][13] They are particularly effective in promoting asymmetric aldol and Michael addition reactions, which can be harnessed to construct functionalized pyrrolidine rings.[14][15][16]
Reaction Principle
In a typical proline-catalyzed reaction, the secondary amine of proline reacts with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile, such as an aldehyde (in an aldol reaction) or a nitroalkene (in a Michael addition), in a highly stereoselective manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the proline catalyst. When the reaction is designed appropriately, the product can undergo a subsequent intramolecular cyclization to form the pyrrolidine ring.
Quantitative Data Summary for Asymmetric Michael Addition
| Entry | Ketone | Nitroalkene | Catalyst | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (S)-Proline (30 mol%) | 99 | 95:5 | 97 | [17] |
| 2 | Acetone | trans-β-Nitrostyrene | Proline-derived catalyst | 95 | 93:7 | 96 | [18] |
| 3 | Cyclopentanone | 2-Nitro-1-phenylpropene | Proline-derived catalyst | 98 | 99:1 | 99 | [17] |
| 4 | Propanal | trans-β-Nitrostyrene | Diarylprolinol silyl ether | 94 | >20:1 | 99 | [11] |
Experimental Protocol
General Procedure for the Proline-Catalyzed Asymmetric Michael Addition: [17]
-
To a vial containing a magnetic stir bar, add the nitroalkene (1.0 equiv) and the solvent (e.g., DMSO or CHCl₃).
-
Add the ketone (2.0-10.0 equiv).
-
Add (S)-proline (0.1-0.3 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine precursor.
-
If necessary, perform a subsequent cyclization step (e.g., reductive amination) to form the pyrrolidine ring.
Rhodium-Catalyzed Asymmetric C-H Functionalization
Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of new carbon-carbon and carbon-heteroatom bonds.[19][20][21] In the context of pyrrolidine synthesis, rhodium carbenoid C-H insertion reactions are particularly noteworthy for their ability to form C-C bonds with high levels of stereocontrol.[22]
Reaction Principle
The reaction typically involves the decomposition of a diazo compound by a chiral dirhodium catalyst to generate a rhodium carbene intermediate. This highly reactive species can then undergo an intramolecular C-H insertion into a C-H bond of the pyrrolidine ring. The chirality of the rhodium catalyst dictates the stereochemical outcome of the C-H insertion, leading to the formation of a new stereocenter with high enantioselectivity.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Yield (%) | d.r. | e.e. (%) | Reference |
| 1 | N-Boc-2-diazoacetylpyrrolidine | Rh₂(S-DOSP)₄ | 85 | >20:1 | 98 | N/A |
| 2 | N-Ts-2-diazoacetylpyrrolidine | Rh₂(S-PTAD)₄ | 92 | >20:1 | 99 | N/A |
| 3 | N-Cbz-3-diazoacetylpyrrolidine | Rh₂(R-BTPCP)₄ | 88 | 15:1 | 97 | N/A |
Experimental Protocol
General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion:
-
To a solution of the pyrrolidine substrate bearing a diazo group (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene) under an argon atmosphere, add the chiral dirhodium catalyst (0.01-0.05 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) until the diazo compound is completely consumed (monitored by TLC and the cessation of nitrogen evolution).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the functionalized pyrrolidine.
Diastereoselective Hydrogenation of Substituted Pyrroles
The catalytic hydrogenation of substituted pyrroles provides a direct route to functionalized pyrrolidines. When the pyrrole substrate contains a chiral auxiliary or a pre-existing stereocenter, the hydrogenation can proceed with high diastereoselectivity, allowing for the stereocontrolled formation of multiple new stereocenters.[23][24][25]
Reaction Principle
The hydrogenation of the pyrrole ring is typically carried out using a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under a hydrogen atmosphere. The facial selectivity of the hydrogenation is directed by a chiral group attached to the pyrrole ring. This directing group blocks one face of the pyrrole, forcing the hydrogen to add from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenters in the resulting pyrrolidine.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Yield (%) | d.r. | Reference |
| 1 | N-(1'-methylpyrrol-2'-ylacetyl)-(S)-proline methyl ester | 5% Rh/C | 98 | 95:5 | [24] |
| 2 | Ethyl 2-(3'-methoxy-1'-methyl-1H-pyrrol-2'-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | 91 | >99:1 | [24] |
| 3 | N-Boc-2-(4-methoxyphenyl)-5-methylpyrrole | Ru(OAc)₂[(S)-binap] | 99 | N/A | 96% e.e. |
| 4 | N-Boc-2,3,5-trimethylpyrrole | Ru(η³-methallyl)₂(cod)-(S,S)-(R,R)-PhTRAP | >99 | N/A | 93% e.e. |
Experimental Protocol
General Procedure for the Diastereoselective Hydrogenation of a Substituted Pyrrole: [24]
-
To a hydrogenation vessel, add the substituted pyrrole (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10 wt%).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 20 bar).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography or crystallization to afford the pure pyrrolidine derivative.
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 19. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 22. Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. researchgate.net [researchgate.net]
- 25. Substrate induced diastereoselective hydrogenation/reduction of arenes and heteroarenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of Methyl Pyrrolidine-3-carboxylate Hydrochloride in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyrrolidine-3-carboxylate hydrochloride is a versatile chiral building block crucial for the synthesis of a variety of pharmacologically active compounds. Its inherent structural features allow for the stereoselective introduction of a pyrrolidine scaffold, a common motif in numerous approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel drug candidates, with a specific focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3] Its non-planar, flexible nature allows for precise three-dimensional orientation of substituents, enabling optimal interactions with biological targets.[4] this compound serves as a readily available and cost-effective starting material for the synthesis of substituted pyrrolidines.[5] Its chirality and functional handles—a secondary amine and a methyl ester—provide multiple points for chemical modification, making it an ideal precursor for generating diverse compound libraries for drug discovery.[3][6]
This application note will focus on a synthetic route to a key intermediate for Vildagliptin, a potent and selective DPP-4 inhibitor. The protocols provided are based on established chemical transformations and can be adapted for the synthesis of other novel drug candidates.
Data Presentation
Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-3-carbonitrile - A Vildagliptin Intermediate
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | N-Protection | (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | (S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid methyl ester | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), 0°C to rt, 12h | 95 | >98 |
| 2 | Amidation | (S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid methyl ester | (S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxamide | 7N NH₃ in MeOH, 60°C, 24h | 92 | >99 |
| 3 | Dehydration | (S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxamide | (S)-tert-butyl 3-cyanopyrrolidine-1-carboxylate | Trifluoroacetic anhydride (TFAA), Triethylamine (TEA), Dichloromethane (DCM), 0°C, 2h | 88 | >97 |
| 4 | Deprotection | (S)-tert-butyl 3-cyanopyrrolidine-1-carboxylate | (S)-pyrrolidine-3-carbonitrile hydrochloride | 4M HCl in Dioxane, rt, 4h | 98 | >99 |
| 5 | N-Acylation | (S)-pyrrolidine-3-carbonitrile hydrochloride | (S)-1-(2-chloroacetyl)pyrrolidine-3-carbonitrile | Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM), 0°C, 3h | 85 | >98 |
Table 2: Biological Activity of Vildagliptin
| Compound | Target | IC₅₀ (nM) | Assay Type |
| Vildagliptin | DPP-4 | 2.5 - 10 | Enzyme Inhibition Assay |
Experimental Protocols
Synthesis of (S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid methyl ester (Step 1)
To a stirred solution of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol), triethylamine (2.2 eq) is added at 0°C. The mixture is stirred for 15 minutes, after which di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM (2 vol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the title compound as a colorless oil.
Synthesis of (S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxamide (Step 2)
(S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid methyl ester (1.0 eq) is dissolved in 7N ammonia in methanol (20 vol). The mixture is heated to 60°C in a sealed pressure vessel for 24 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The resulting solid is triturated with diethyl ether and filtered to give the desired amide as a white solid.
Synthesis of (S)-tert-butyl 3-cyanopyrrolidine-1-carboxylate (Step 3)
To a solution of (S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (15 vol) at 0°C, trifluoroacetic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the cyanopyrrolidine derivative.
Synthesis of (S)-pyrrolidine-3-carbonitrile hydrochloride (Step 4)
(S)-tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 eq) is dissolved in 4M HCl in dioxane (10 vol) and stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to give the hydrochloride salt as a white solid.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-3-carbonitrile (Step 5)
To a suspension of (S)-pyrrolidine-3-carbonitrile hydrochloride (1.0 eq) in DCM (10 vol) at 0°C, triethylamine (2.5 eq) is added, and the mixture is stirred for 10 minutes. Chloroacetyl chloride (1.1 eq) is then added dropwise, and the reaction is stirred at 0°C for 3 hours. The reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product.
Mandatory Visualization
Caption: Synthetic workflow for a Vildagliptin intermediate.
Caption: Mechanism of action of Vildagliptin via DPP-4 inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex and biologically active molecules. The protocols detailed herein provide a roadmap for the synthesis of a key intermediate for the DPP-4 inhibitor Vildagliptin, highlighting the strategic importance of this building block in modern drug discovery. The adaptability of these methods offers significant potential for the development of novel therapeutics targeting a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscair.res.in [op.niscair.res.in]
Troubleshooting & Optimization
Optimization of reaction conditions for Methyl pyrrolidine-3-carboxylate hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl pyrrolidine-3-carboxylate hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the thionyl chloride method for esterification.
Issue 1: Low or No Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture. For instance, after the initial addition of thionyl chloride at a low temperature, the reaction can be stirred at room temperature overnight or refluxed for a few hours.
-
-
Possible Cause: Degradation of thionyl chloride.
-
Solution: Use a fresh bottle of thionyl chloride. This reagent is sensitive to moisture and can degrade over time, losing its reactivity.
-
-
Possible Cause: Presence of water in the reaction.
-
Solution: The reaction is highly sensitive to moisture. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Side Products
-
Possible Cause: Reaction of the pyrrolidine nitrogen with thionyl chloride.
-
Solution: This is generally avoided because the amine is protonated by the HCl generated in situ from the reaction of thionyl chloride with methanol. Ensure that thionyl chloride is added slowly and at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction and allow for the protective protonation to occur.
-
-
Possible Cause: Dimerization or polymerization.
-
Solution: While less common for this specific esterification, side reactions between molecules of the amino acid can occur. Maintaining a dilute solution and controlled temperature can help minimize these reactions.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Possible Cause: Product is soluble in the wash solvent.
-
Solution: The product, being a hydrochloride salt, is typically a solid. After removing the excess methanol and thionyl chloride, the crude product is often washed with a non-polar solvent like diethyl ether or ethyl acetate to remove organic impurities. If the product is not precipitating, ensure all volatile reagents have been thoroughly removed under reduced pressure.
-
-
Possible Cause: Product is an oil instead of a solid.
-
Solution: The appearance of this compound can be a cream-colored crystalline powder to an oil.[1] If an oil is obtained, it can be further dried under high vacuum to remove any residual solvent. Trituration with a non-polar solvent can sometimes induce crystallization.
-
Issue 4: Racemization of Chiral Starting Material
-
Possible Cause: Use of elevated temperatures.
-
Solution: If you are starting with a specific enantiomer of pyrrolidine-3-carboxylic acid, be aware that heating in a strong acidic environment can potentially lead to racemization. It is advisable to conduct the reaction at lower temperatures for a longer period if enantiomeric purity is critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and straightforward method is the esterification of pyrrolidine-3-carboxylic acid using thionyl chloride (SOCl₂) in methanol (MeOH). In this reaction, thionyl chloride reacts with methanol to generate HCl in situ, which protonates the amino group of the pyrrolidine, protecting it, while the carboxylic acid group is converted to the methyl ester.
Q2: What is the optimal temperature for the reaction?
A2: The reaction is typically initiated at a low temperature, such as 0-5 °C (ice bath), during the dropwise addition of thionyl chloride to the solution of the amino acid in methanol. This helps to control the initial exothermic reaction. Afterward, the reaction mixture is often allowed to warm to room temperature and stirred for several hours or overnight. Some procedures suggest refluxing for a shorter period to ensure completion. A patent for a similar reaction suggests that adding thionyl chloride at a higher temperature (e.g., 35-50°C) can also be effective and lead to high yields.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material (amino acid) and the product (amino acid ester) will have different Rf values. The amino acid is more polar and will have a lower Rf, while the ester is less polar and will have a higher Rf. A ninhydrin stain can be used to visualize the spots, as both the reactant and product have a secondary amine.
Q4: Are there any safer alternatives to thionyl chloride?
A4: Yes, there are alternative methods that avoid the use of the highly corrosive and hazardous thionyl chloride. One common alternative is to bubble dry HCl gas through a solution of the amino acid in methanol. Another method involves the use of trimethylchlorosilane (TMSCl) in methanol, which has been shown to give good to excellent yields of amino acid methyl ester hydrochlorides under mild, room temperature conditions.[3] Generating methanolic HCl by the careful addition of acetyl chloride to methanol is another reported alternative.
Q5: My final product is a hydrochloride salt. How does this happen?
A5: The reaction of thionyl chloride with methanol produces hydrogen chloride (HCl) as a byproduct. This HCl protonates the basic nitrogen atom of the pyrrolidine ring, forming the hydrochloride salt. This is advantageous as it protects the amine from side reactions and often results in a crystalline solid that is easier to isolate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amino Acid Methyl Ester Hydrochloride Synthesis
| Starting Material | Reagent System | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| D-Alanine | Thionyl Chloride / Methanol | 50 | 4 hours | 97 | 100 | [2] |
| 2-(1-naphthyl)glycine | Thionyl Chloride / Methanol | 35 | >1 hour | 98.4 | 100 | [2] |
| D-Alanine | Thionyl Chloride / Ethanol | 5-10 then 40-50 | >2 hours | 96 | >99.8 (optical) | [2] |
| Various Amino Acids | Trimethylchlorosilane / Methanol | Room Temp. | 12-24 hours | Good to Excellent | Not specified | [3] |
Note: The data presented is for the synthesis of various amino acid methyl esters, which are analogous to the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: Suspend pyrrolidine-3-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension in an ice bath (0-5 °C). Slowly add thionyl chloride dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).
-
Purification: To the resulting residue, add diethyl ether and stir. The product should precipitate as a solid. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis via N-Boc Protected Intermediate
This is a two-step process involving the esterification of N-Boc-pyrrolidine-3-carboxylic acid followed by the deprotection of the Boc group.
-
Step 1: Esterification of N-Boc-pyrrolidine-3-carboxylic acid
-
Dissolve N-Boc-pyrrolidine-3-carboxylic acid in methanol.
-
Add a catalyst such as a few drops of concentrated sulfuric acid or use a reagent like (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by removing the methanol, dissolving the residue in an organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating to obtain the N-Boc protected methyl ester.
-
-
Step 2: N-Boc Deprotection
-
Dissolve the N-Boc protected methyl ester in a suitable solvent such as methanol, dioxane, or dichloromethane.
-
Add a solution of HCl (e.g., 4M HCl in dioxane or by bubbling HCl gas).
-
Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the final product, this compound.
-
Visualizations
References
Common impurities in Methyl pyrrolidine-3-carboxylate hydrochloride and their removal
Technical Support Center: Methyl Pyrrolidine-3-carboxylate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in this compound and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Common impurities can be categorized based on their origin during the synthesis and storage process. These include:
-
Process-Related Impurities: Arising from the manufacturing process, including unreacted starting materials, intermediates, by-products, and reagents.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
-
Inorganic Impurities: Such as residual metals from catalysts or reaction vessels and excess inorganic salts.
-
Degradation Products: Formed during storage or handling, often due to hydrolysis or oxidation.
-
Enantiomeric Impurities: The presence of an undesired stereoisomer.[1]
Q2: How can I identify the impurities in my sample of this compound?
A2: A combination of analytical techniques is typically employed for comprehensive impurity profiling.[2] High-Performance Liquid Chromatography (HPLC) is often the primary method for separating and quantifying organic impurities.[3] Gas Chromatography (GC) is the standard for analyzing residual solvents.[1][3] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for detecting trace elemental impurities.[3][5]
Q3: My this compound has a high water content. How can I dry it effectively?
A3: High water content can lead to the hydrolysis of the ester. To dry the compound, you can use a vacuum oven at a moderate temperature (e.g., 40-50°C). For smaller scales, placing the sample in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) is effective. Lyophilization (freeze-drying) can also be an option if the compound is dissolved in a suitable solvent like water or a mixture of water and a miscible organic solvent.
Q4: I suspect the presence of the free carboxylic acid as an impurity. How can I remove it?
A4: The corresponding carboxylic acid is a common impurity resulting from ester hydrolysis. It can be removed by recrystallization. Alternatively, you can neutralize the hydrochloride salt to the free base using a mild aqueous base like potassium carbonate and extract the free ester into an organic solvent such as diethyl ether or dichloromethane.[6] The acidic impurity will remain in the aqueous layer. The organic layer can then be washed, dried, and the hydrochloride salt can be reformed by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Off-white or colored solid | Presence of colored by-products from synthesis or degradation. | 1. Perform recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/ethyl acetate).2. Treat a solution of the compound with activated charcoal to adsorb colored impurities, followed by filtration. |
| Low assay value / Inconsistent analytical results | Presence of multiple impurities, such as unreacted starting materials or residual solvents. | 1. Conduct a full impurity profile analysis using HPLC and GC to identify and quantify all major impurities.2. Perform a suitable purification step, such as column chromatography or recrystallization, based on the nature of the identified impurities.[1][8] |
| Poor solubility in organic solvents | Presence of inorganic salts or highly polar impurities. | 1. Wash the solid with a solvent in which the desired compound has low solubility but the impurities are soluble.2. Utilize the acid-base extraction method described in FAQ Q4 to separate the organic product from inorganic salts. |
| Broad melting point range | General impurity presence. | Recrystallization is the most effective method to increase the purity and obtain a sharp melting point.[8][9] |
| Changes in appearance or properties over time | Degradation due to moisture or improper storage conditions. | Store the compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Common Impurities and Analytical Methods
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Impurity | Typical Source |
| Starting Material | Pyrrolidine-3-carboxylic acid | Incomplete esterification |
| Starting Material | N-Boc-pyrrolidine-3-carboxylic acid | Incomplete deprotection/esterification[10] |
| Reagent | Thionyl chloride | Residual from esterification reaction[8] |
| By-product | Di-pyrrolidine-3-carboxylate | Side reaction during synthesis |
| Degradation Product | Pyrrolidine-3-carboxylic acid | Hydrolysis of the methyl ester |
| Residual Solvent | Methanol, Dichloromethane, Diethyl Ether | Used during synthesis and purification[6][10] |
| Inorganic | Excess HCl, Metal residues | Reagents, reaction vessels[3][5] |
Table 2: Recommended Analytical Techniques for Impurity Detection
| Analytical Technique | Target Impurities | Typical Detection Limit |
| HPLC with UV/DAD detector | Organic impurities (starting materials, by-products, degradation products) | 0.01 - 0.1%[3] |
| GC with FID/MS detector | Residual solvents[1][3] | 1 - 100 ppm |
| LC-MS | Identification of unknown organic impurities[4] | < 100 ppm |
| NMR Spectroscopy | Structural elucidation of impurities[2][3] | > 0.1% |
| ICP-MS / ICP-OES | Elemental and heavy metal impurities[5] | ppb to ppm range |
Experimental Protocols
Protocol 1: General Method for Recrystallization
-
Solvent Selection: Determine a suitable solvent system. A good system is one in which the compound is soluble at elevated temperatures but poorly soluble at room temperature or below. Common systems for hydrochloride salts include alcohol/ether or alcohol/ester mixtures (e.g., methanol/diethyl ether, ethanol/ethyl acetate).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Gradually add the anti-solvent (e.g., diethyl ether) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of approximately 1 mg/mL.
Visualizations
Impurity Identification and Removal Workflow
Caption: Workflow for identifying and removing impurities.
Logical Relationship of Impurity Sources
Caption: Potential sources of impurities.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 10. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
Technical Support Center: Purification of Methyl Pyrrolidine-3-carboxylate Hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of methyl pyrrolidine-3-carboxylate hydrochloride via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data presented in a structured format to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities that may be present after the synthesis of this compound. These impurities can include unreacted starting materials, byproducts of the reaction, and residual solvents. A purified compound is essential for obtaining accurate results in downstream applications, such as in pharmaceutical development where it serves as a key building block.[1][2]
Q2: What are the ideal solvent properties for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from soluble impurities upon cooling.
Q3: What are some suitable solvent systems for the recrystallization of this compound?
A3: Given that this compound is a polar salt, a polar solvent is generally a good starting point. A common and effective approach for amino acid ester hydrochlorides is the use of a short-chain alcohol, such as isopropanol or ethanol, in which the compound is soluble when hot. An anti-solvent, typically a less polar solvent like diethyl ether or tert-butyl methyl ether in which the compound is insoluble, is then added to induce crystallization.[3]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities may include unreacted starting materials such as pyrrolidine-3-carboxylic acid, residual methanol and hydrochloric acid from the esterification process, and solvents used during the synthesis and workup, for instance, dichloromethane. Side-products from the reaction can also be present as impurities.
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid phase, is a common issue when recrystallizing polar compounds, especially if impurities are present or if the cooling rate is too rapid.[4][5] Here are some solutions:
-
Increase the solvent volume: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Slow down the cooling process: Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different alcohol-ether ratios or try a different alcohol altogether.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[5]
-
Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.[5]
Q2: The yield of my recrystallized product is very low. How can I improve it?
A2: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor.[6] Consider the following adjustments:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will result in a lower recovery.
-
Ensure complete cooling: Allow the solution to cool in an ice bath for a sufficient amount of time to maximize precipitation.
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
-
Recover from mother liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.
Q3: My recrystallized product is discolored. How can I obtain a colorless product?
A3: A discolored product indicates the presence of colored impurities. To address this, you can perform a charcoal treatment. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before proceeding with the cooling and crystallization steps.[3] Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing the yield.[5]
Q4: No crystals have formed even after cooling the solution in an ice bath. What is the problem?
A4: This is likely due to either the use of too much solvent or the solution being supersaturated.
-
Reduce solvent volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Induce crystallization: For supersaturated solutions, try scratching the flask with a glass rod or adding a seed crystal as described in Q1.[5]
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using an isopropanol/diethyl ether solvent system. The exact solvent volumes may need to be optimized based on the purity of the crude material.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of crude material).
-
Heating: Gently heat the mixture with stirring on a hot plate or in a heating mantle until the solid completely dissolves. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained. Avoid adding excessive solvent.
-
Cooling (Step 1 - Room Temperature): Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to allow for the formation of larger crystals.
-
Inducing Crystallization (if necessary): If no crystals have formed after cooling to room temperature, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling (Step 2 - Ice Bath): Once crystals begin to form, or after the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitated solid.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization of this compound. These values are estimates and may require optimization for specific batches of crude material.
| Parameter | Value | Unit | Notes |
| Solvent Ratio (Isopropanol) | 3 - 5 | mL/g of crude | Use the minimum volume necessary for complete dissolution at boiling point. |
| Anti-Solvent Ratio (Diethyl Ether) | 2 - 3 | mL/g of crude | Used for washing the crystals. |
| Heating Temperature | ~82 | °C | Boiling point of isopropanol. |
| Cooling Temperature (Step 1) | Ambient | °C | Slow cooling is crucial for crystal quality. |
| Cooling Temperature (Step 2) | 0 - 5 | °C | To maximize precipitation. |
| Typical Yield | 70 - 90 | % | Highly dependent on the purity of the crude material and technique. |
Recrystallization Workflow
The following diagram illustrates the logical workflow of the recrystallization process for this compound.
Caption: Workflow for the purification of this compound.
References
Preventing racemization during reactions with Methyl pyrrolidine-3-carboxylate hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing racemization during chemical transformations involving Methyl pyrrolidine-3-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity. For Methyl pyrrolidine-3-carboxylate, the chiral center is the carbon at the 3-position (C3). This carbon is "alpha" to the carbonyl group of the methyl ester. The hydrogen atom attached to this carbon (the α-proton) is acidic and can be removed by a base. This deprotonation forms a planar, achiral intermediate called an enolate.[1] Subsequent reprotonation can occur from either face of the planar enolate, leading to the formation of both the original (R or S) and the opposite (S or R) enantiomer, thus causing racemization.[1][2] Maintaining stereochemical purity is critical in drug development, as different enantiomers can have vastly different biological activities.
Q2: What are the primary experimental factors that cause racemization in reactions with this compound?
A: The primary factors that promote racemization are:
-
Base: The strength and concentration of the base used are the most critical factors. Strong bases readily abstract the acidic α-proton, facilitating the formation of the planar enolate intermediate.[2]
-
Temperature: Higher reaction temperatures increase the rate of deprotonation and subsequent epimerization.
-
Solvent: Protic solvents can facilitate the proton transfer required for the deprotonation-reprotonation mechanism.
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.
Q3: How can I determine if my product has racemized?
A: The most reliable method for determining the enantiomeric purity (and thus the extent of racemization) of your product is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These techniques can separate and quantify the individual enantiomers. Another, more traditional method is polarimetry, which measures the rotation of plane-polarized light, although this is less precise and requires a known value for the pure enantiomer.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
If you observe a significant drop in the enantiomeric excess (ee) of your product, use this guide to diagnose and resolve the issue.
Visual Diagnosis Workflow
Caption: Troubleshooting workflow for diagnosing racemization issues.
Cause 1: Inappropriate Base Selection
Using a strong, unhindered base is the most common cause of racemization. The base should be strong enough to deprotonate the pyrrolidinium hydrochloride to the free amine but not so strong that it readily deprotonates the C3 position.
Solution: Opt for sterically hindered organic bases or mild inorganic bases.
| Base | Type | Racemization Risk | Recommended Use |
| Sodium Hydroxide (NaOH) | Strong, Inorganic | High | Not recommended for this substrate. |
| Potassium tert-Butoxide | Strong, Hindered | High | Not recommended; high pKa promotes epimerization. |
| Triethylamine (TEA) | Organic Amine | Medium | Use with caution, preferably at low temperatures. |
| Diisopropylethylamine (DIPEA) | Hindered Amine | Low | Recommended for N-acylations and N-alkylations. |
| Sodium Bicarbonate (NaHCO₃) | Mild, Inorganic | Very Low | Recommended for Schotten-Baumann type conditions. |
| Potassium Carbonate (K₂CO₃) | Mild, Inorganic | Low | Good for alkylations, often used in polar aprotic solvents. |
Table 1: Illustrative guide to base selection and its impact on racemization risk.
Cause 2: Suboptimal Reaction Temperature
Epimerization via the enolate intermediate is an equilibrium process that is accelerated by heat. Running the reaction at elevated temperatures, or even room temperature, can provide sufficient energy to cause significant racemization.
Solution: Perform the deprotonation and subsequent reaction at low temperatures. A range of 0 °C to -20 °C is generally recommended. Ensure the reaction is properly cooled before the base is introduced and that any exothermic additions are performed slowly to maintain temperature control.
Recommended Experimental Protocols
The following protocols are designed to minimize racemization.
Protocol 1: General Procedure for N-Acylation (Amide Bond Formation)
This procedure details the coupling of an acid chloride with this compound.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a suspension (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.1 to 1.2 eq.) dropwise to the stirred suspension. Stir for 5-10 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.
-
Electrophile Addition: Immediately add the acid chloride (1.05 eq.), either neat or as a solution in anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to slowly warm to room temperature over several hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as required.
Visual Reaction Workflow
Caption: Recommended workflow for N-acylation to minimize racemization.
Mechanism of Racemization
Understanding the mechanism is key to preventing it. The diagram below illustrates the base-mediated deprotonation at the C3 position, leading to the problematic achiral enolate intermediate.
Caption: Base-mediated racemization via a planar enolate intermediate.
References
Identifying and characterizing byproducts in Methyl pyrrolidine-3-carboxylate hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl pyrrolidine-3-carboxylate hydrochloride. The following information is designed to help identify and characterize potential byproducts and address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and efficient laboratory-scale synthesis involves a two-step process starting from N-Boc-pyrrolidine-3-carboxylic acid:
-
Esterification: The carboxylic acid is converted to its methyl ester, typically using a reagent like thionyl chloride in methanol. This reaction proceeds through the in-situ generation of hydrochloric acid, which catalyzes the esterification.
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, which simultaneously forms the hydrochloride salt of the desired product.
Q2: What are the most likely byproducts in the synthesis of this compound?
Several byproducts can form depending on the reaction conditions. The most common include:
-
Unreacted Starting Material: Incomplete esterification can leave residual Pyrrolidine-3-carboxylic acid.
-
Incomplete Deprotection: If the Boc deprotection step is not complete, N-Boc-methyl-pyrrolidine-3-carboxylate will be present as an impurity.
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workup or if moisture is present in the final product.
-
Dimerization/Oligomerization Products: Under certain conditions, self-condensation of pyrrolidine-3-carboxylic acid can lead to the formation of dimers or small oligomers through amide bond formation.
-
Byproducts from Reagents: Residual solvents and byproducts from the reagents used, such as tert-butanol from the Boc deprotection, can also be present.
Q3: How can I minimize the formation of these byproducts?
-
Ensure Complete Reactions: Monitor the progress of both the esterification and deprotection steps using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure full conversion.
-
Control Reaction Conditions: Maintain anhydrous conditions during the esterification step to prevent unwanted side reactions of thionyl chloride and hydrolysis of the ester. Careful control of temperature is also crucial.
-
Optimize Workup: Minimize the exposure of the ester product to strongly acidic or basic aqueous solutions during the workup to prevent hydrolysis.
-
Purification: Utilize appropriate purification techniques, such as recrystallization or column chromatography, to remove impurities from the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete esterification. 2. Incomplete Boc deprotection. 3. Product loss during workup or purification. 4. Hydrolysis of the ester. | 1. Increase reaction time or temperature for the esterification step. Ensure sufficient reagent is used. 2. Extend the deprotection reaction time or use a stronger acidic solution. 3. Optimize extraction and purification procedures. For example, use a continuous extraction method if the product has some water solubility. 4. Ensure anhydrous conditions and avoid prolonged exposure to aqueous acidic/basic conditions during workup. |
| Presence of Starting Material (Pyrrolidine-3-carboxylic acid) in Final Product | Incomplete esterification. | Drive the esterification to completion by using an excess of methanol and ensuring sufficient reaction time. Monitor by TLC or LC-MS. |
| Presence of N-Boc Intermediate in Final Product | Incomplete deprotection of the Boc group. | Increase the concentration of the acid used for deprotection or prolong the reaction time. Monitor the reaction progress carefully. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | Presence of impurities, such as residual solvents or byproducts, preventing crystallization. | Purify the crude product using column chromatography on silica gel. Attempt recrystallization from a different solvent system. Ensure all volatile byproducts (e.g., tert-butanol) are thoroughly removed under vacuum. |
| Broad or Complex NMR Spectrum | Presence of multiple components, including the desired product and various byproducts. | Isolate the major components using preparative HPLC or column chromatography for individual characterization by NMR and MS. Compare the spectra to known standards if available. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-MS
This method is suitable for identifying and quantifying the main product and potential byproducts in a reaction mixture or a purified sample.
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and Mass Spectrometry (Electrospray Ionization - Positive Mode).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Expected Results: The main peak corresponding to Methyl pyrrolidine-3-carboxylate will be observed. Additional peaks may correspond to the starting materials or byproducts listed in the FAQs. The mass spectrometer will provide the molecular weight of each component, aiding in its identification.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the final product and any isolated impurities.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: To identify the proton environment of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is useful for confirming the connectivity of the molecule.
-
Expected ¹H NMR Peaks for this compound (in D₂O):
-
~3.8 ppm (s, 3H, -OCH₃)
-
~3.4-3.7 ppm (m, 4H, pyrrolidine ring protons adjacent to N)
-
~3.2-3.4 ppm (m, 1H, proton at C3)
-
~2.2-2.5 ppm (m, 2H, pyrrolidine ring protons at C4)
Deviations from this pattern or the presence of additional signals would indicate impurities.
Visualizations
Optimizing catalyst loading and reaction time for transformations of Methyl pyrrolidine-3-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of N-substituted pyrrolidine-3-carboxylate derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the N-alkylation and N-arylation of Methyl pyrrolidine-3-carboxylate hydrochloride. The pyrrolidine scaffold is a key structural motif in numerous pharmaceuticals, and optimizing its functionalization is crucial for efficient drug discovery and development.
This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-functionalization of this compound?
A1: The most common methods for N-functionalization of secondary amines like Methyl pyrrolidine-3-carboxylate are N-alkylation and N-arylation.
-
N-alkylation is often achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Reductive amination is generally preferred as it avoids the common issue of over-alkylation.
-
N-arylation is typically accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or copper-catalyzed methods like the Ullmann condensation.
Q2: Why is my N-alkylation reaction with an alkyl halide giving low yield and multiple products?
A2: Low yields and multiple products in N-alkylation with alkyl halides are often due to over-alkylation. The mono-alkylated product can be more nucleophilic than the starting secondary amine, leading to a second alkylation event. To mitigate this, consider using a large excess of the amine starting material or switching to a reductive amination protocol.
Q3: My Buchwald-Hartwig amination reaction is sluggish or stalls. What are the potential causes?
A3: A sluggish or stalled Buchwald-Hartwig amination can be due to several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions. The choice of phosphine ligand is also critical for catalyst stability and activity.
-
Inefficient base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Substrate purity: Impurities in the starting materials or solvent can poison the catalyst.
Q4: How do I remove the hydrochloride from this compound before the reaction?
A4: The hydrochloride salt must be neutralized to the free secondary amine for the N-functionalization reaction to proceed. This is typically done in situ by using an additional equivalent of a suitable base in the reaction mixture. Common bases for this purpose include triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3).
Troubleshooting Guides
N-Arylation (Buchwald-Hartwig Type Reaction)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong or soluble base. 4. Reaction temperature too low. | 1. Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation. 2. Screen different phosphine ligands (e.g., RuPhos, BrettPhos). 3. Switch to a stronger base (e.g., LHMDS, NaOtBu). 4. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. 2. Presence of water. | 1. Use a more robust ligand or a lower reaction temperature. 2. Ensure all reagents and solvents are anhydrous. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or catalyst. 2. Variable inert atmosphere. | 1. Use high-purity reagents and a consistent source of catalyst. 2. Ensure rigorous exclusion of air and moisture in all experiments. |
N-Alkylation (Reductive Amination)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Amine | 1. Incomplete imine formation. 2. Ineffective reducing agent. 3. Aldehyde/ketone decomposition. | 1. Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. 2. Switch to a different reducing agent (e.g., sodium triacetoxyborohydride is often milder and more selective than sodium borohydride). 3. Use fresh, high-purity aldehyde or ketone. |
| Formation of Over-Alkylated Product | 1. Reaction conditions favor further alkylation. | 1. Use a 1:1 stoichiometry of the amine and the carbonyl compound. 2. Add the reducing agent portion-wise to control the reaction rate. |
| Unreacted Starting Amine | 1. Insufficient amount of carbonyl compound or reducing agent. 2. Reaction time too short. | 1. Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound and reducing agent. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
Data Presentation
Optimization of Catalyst Loading and Reaction Time for N-Arylation
The following table presents representative data for the optimization of a Buchwald-Hartwig amination of Methyl pyrrolidine-3-carboxylate with 4-bromoanisole.
Reaction: N-Arylation of Methyl pyrrolidine-3-carboxylate with 4-bromoanisole. Catalyst: Pd₂(dba)₃ Ligand: RuPhos Base: NaOtBu Solvent: Toluene Temperature: 100 °C
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 2.0 | 4.0 | 12 | 85 |
| 2 | 1.0 | 2.0 | 12 | 82 |
| 3 | 0.5 | 1.0 | 12 | 75 |
| 4 | 1.0 | 2.0 | 6 | 65 |
| 5 | 1.0 | 2.0 | 18 | 83 |
| 6 | 1.0 | 2.0 | 24 | 83 |
Note: This data is representative and intended for illustrative purposes.
Optimization of Reaction Time for N-Alkylation
The following table shows representative data for the optimization of reaction time for the reductive amination of Methyl pyrrolidine-3-carboxylate with benzaldehyde.
Reaction: Reductive Amination of Methyl pyrrolidine-3-carboxylate with Benzaldehyde. Reducing Agent: Sodium Triacetoxyborohydride Solvent: Dichloromethane (DCM) Temperature: Room Temperature
| Entry | Reaction Time (h) | Yield (%) |
| 1 | 2 | 65 |
| 2 | 4 | 88 |
| 3 | 6 | 92 |
| 4 | 8 | 93 |
| 5 | 12 | 93 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Pd₂(dba)₃ (palladium source)
-
RuPhos (phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), and NaOtBu (2.2 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents) to the Schlenk tube.
-
Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of this compound using an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.1 equivalents) to the mixture and stir for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for N-arylation via Buchwald-Hartwig amination.
Caption: Experimental workflow for N-alkylation via reductive amination.
Caption: Troubleshooting decision tree for low yield in N-arylation reactions.
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of Methyl Pyrrolidine-3-carboxylate Hydrochloride
Welcome to the Technical Support Center for the large-scale synthesis of Methyl pyrrolidine-3-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing reaction exotherms and to offer troubleshooting advice for common issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the exotherm in the synthesis of this compound?
A1: The primary exotherm originates from the reaction of thionyl chloride (SOCl₂) with the methanol (MeOH) solvent. This is a highly exothermic reaction that generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. The in-situ generated HCl then acts as a catalyst for the esterification of pyrrolidine-3-carboxylic acid. While the esterification itself is moderately exothermic, the initial reaction between thionyl chloride and methanol is the main contributor to the heat generated.
Q2: What are the main risks associated with an uncontrolled exotherm in this synthesis?
A2: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with temperature.[1] This can result in:
-
Over-pressurization of the reactor: Rapid generation of SO₂ and HCl gas can exceed the capacity of the venting system, potentially leading to reactor failure.
-
Boiling of the solvent: Uncontrolled temperature rise can cause the methanol to boil, further increasing the reactor pressure.
-
Side reactions and impurity formation: High temperatures can promote undesirable side reactions, reducing the purity and yield of the final product.
-
Decomposition of reactants or products: At elevated temperatures, the starting material or the desired product may decompose.
Q3: How does the risk of a thermal runaway change during scale-up?
A3: The risk of a thermal runaway significantly increases during scale-up. This is primarily due to the decrease in the surface-area-to-volume ratio of the reactor. Larger reactors have less surface area available for heat dissipation relative to the volume of the reacting mass. This makes it more challenging to remove the heat generated by the reaction, increasing the likelihood of a dangerous temperature rise.[1]
Q4: What are the key safety measures to implement before starting a large-scale synthesis?
A4: Before proceeding with a large-scale synthesis, a thorough hazard assessment should be conducted.[1] Key safety measures include:
-
Reaction calorimetry: Whenever possible, perform reaction calorimetry studies on a small scale to determine the heat of reaction and the maximum temperature rise under adiabatic conditions.
-
Controlled addition: Utilize a semi-batch process where the thionyl chloride is added to the methanol solution in a controlled manner.[2]
-
Adequate cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated during the reaction.
-
Emergency preparedness: Have a documented emergency plan in place, including procedures for emergency cooling, quenching the reaction, and pressure relief.
-
Proper training: Ensure all personnel involved in the synthesis are fully trained on the potential hazards and the emergency procedures.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase during thionyl chloride addition. | 1. Thionyl chloride addition rate is too high.2. Inadequate cooling capacity.3. Initial temperature of the methanol is too high. | 1. Immediately stop the addition of thionyl chloride.2. Maximize cooling to the reactor jacket.3. If the temperature continues to rise, consider an emergency quench with a suitable solvent (e.g., cold toluene).4. For future runs, reduce the addition rate and ensure the cooling system is functioning optimally. Start the addition at a lower temperature. |
| EXO-02 | No initial temperature increase, followed by a sudden, sharp exotherm. | Accumulation of unreacted thionyl chloride due to a delayed reaction initiation, followed by a rapid, uncontrolled reaction. | 1. Stop the addition of thionyl chloride immediately.2. Be prepared for a sudden temperature increase and apply maximum cooling.3. For future runs, ensure there is a slight, controlled temperature increase upon initial addition of thionyl chloride before proceeding with the full addition. Consider adding a small amount of the product from a previous batch to initiate the reaction. |
| EXO-03 | Excessive gas evolution and pressure build-up. | 1. The reaction temperature is too high, leading to a faster reaction rate and increased gas evolution.2. The venting system is inadequate for the scale of the reaction. | 1. Reduce the addition rate of thionyl chloride to decrease the rate of gas evolution.2. Ensure the reactor's pressure relief system is properly sized and functional.3. Consider routing the off-gas through a scrubber to neutralize HCl and SO₂. |
| EXO-04 | Low yield and formation of dark-colored impurities. | 1. Localized hot spots due to poor mixing.2. The overall reaction temperature was too high, leading to decomposition or side reactions. | 1. Ensure adequate agitation to maintain a homogenous temperature throughout the reactor.2. Maintain a lower reaction temperature during the addition of thionyl chloride.3. After the addition is complete, ensure the temperature for the reflux is carefully controlled. |
Data Presentation: Illustrative Reaction Parameters
The following table provides an example of typical reaction parameters for the synthesis of this compound at different scales. Note: This data is illustrative and should be confirmed with small-scale experimental data before proceeding with any large-scale synthesis.
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| Pyrrolidine-3-carboxylic acid (kg) | 0.1 | 5.0 | 50.0 |
| Methanol (L) | 0.5 | 25 | 250 |
| Thionyl chloride (L) | 0.12 | 6.0 | 60.0 |
| Initial Methanol Temperature (°C) | 0 - 5 | 0 - 5 | 0 - 5 |
| Thionyl Chloride Addition Time (min) | 30 - 60 | 120 - 240 | 360 - 480 |
| Max. Temperature during Addition (°C) | < 20 | < 20 | < 20 |
| Reflux Temperature (°C) | ~65 | ~65 | ~65 |
| Heat of Reaction (ΔH, kJ/mol) | -150 to -200 (estimated) | -150 to -200 (estimated) | -150 to -200 (estimated) |
Experimental Protocols
Key Experiment: Controlled Addition of Thionyl Chloride at Pilot Scale (50 L)
Objective: To safely add thionyl chloride to a methanol solution of pyrrolidine-3-carboxylic acid while maintaining a controlled temperature.
Materials:
-
50 L glass-lined reactor with a cooling jacket, overhead stirrer, temperature probe, and a pressure-equalizing addition funnel.
-
Chiller for the cooling jacket.
-
Scrubber system for off-gas.
-
Pyrrolidine-3-carboxylic acid (5.0 kg)
-
Methanol (25 L)
-
Thionyl chloride (6.0 L)
Methodology:
-
Charge the reactor with pyrrolidine-3-carboxylic acid (5.0 kg) and methanol (25 L).
-
Start the agitator and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Once the temperature is stable, begin the dropwise addition of thionyl chloride (6.0 L) from the addition funnel at a rate that maintains the internal temperature below 20 °C. The addition is expected to take 120-240 minutes.
-
Continuously monitor the internal temperature and the pressure in the reactor.
-
Route the off-gases (HCl and SO₂) through a scrubber containing a sodium hydroxide solution.
-
If the temperature exceeds 20 °C, immediately stop the addition and allow the temperature to return to the set range before resuming at a slower addition rate.
-
After the addition is complete, stir the mixture at 20 °C for 1 hour.
-
Slowly heat the reaction mixture to reflux (~65 °C) and maintain for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., TLC or HPLC).
-
Cool the reaction mixture to room temperature for further work-up.
Visualizations
Caption: Workflow for managing the exotherm during thionyl chloride addition.
Caption: Decision-making process for troubleshooting a temperature excursion.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Methyl Pyrrolidine-3-Carboxylate Hydrochloride Enantiomers
For researchers and professionals in drug development, the precise determination of enantiomeric purity is a critical aspect of quality control and pharmacological assessment. Methyl pyrrolidine-3-carboxylate hydrochloride is a key chiral building block, and its enantiomers can exhibit different physiological activities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the effective separation and analysis of its enantiomers, supported by illustrative experimental data and detailed protocols.
The two primary approaches for chiral HPLC separation are direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers, while indirect methods involve the derivatization of the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1]
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1] | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.[1][2] |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H), Macrocyclic glycopeptides, Cyclodextrin-based.[2][3][4][5] | Standard achiral (e.g., C18 reversed-phase).[2] |
| Mobile Phase | Typically normal phase (e.g., n-Hexane/Isopropanol) or polar organic mode.[2] | Typically reversed-phase (e.g., Acetonitrile/Water with a buffer).[2] |
| Sample Preparation | Minimal; direct injection of the sample dissolved in the mobile phase. | Requires a pre-column derivatization step.[6][7] |
| Method Development | Can be more complex, requiring screening of various CSPs and mobile phases. | Often more straightforward if a suitable derivatizing agent is available. |
| Potential Issues | High cost of chiral columns; limited column lifetime.[4] | Incomplete derivatization; potential for racemization during the reaction.[5] |
| General Suitability | Preferred for its speed and simplicity once a method is established.[1] | Useful when a suitable CSP is not available or for LC-MS/MS applications requiring specific ionization characteristics.[8] |
Experimental Protocols
Method 1: Direct Enantiomeric Separation using a Polysaccharide-Based CSP
This method relies on the direct separation of enantiomers on a chiral stationary phase without prior derivatization. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a wide range of chiral compounds.[3][4]
Experimental Parameters:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based column.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[2]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.[2]
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the Chiralcel® OD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
Calculate the resolution (Rs) and enantiomeric excess (ee%) from the resulting chromatogram.
Diagram 1: Workflow for Direct Chiral HPLC Analysis.
Method 2: Indirect Enantiomeric Separation via Derivatization
This approach involves converting the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers can be separated on a conventional achiral column. This method is particularly useful when direct separation is challenging.[2][8]
Experimental Parameters:
-
Derivatizing Agent: A chiral agent such as (S)-(-)-α-Methylbenzylamine or Marfey's reagent.[2][7]
-
Column: Standard C18 reversed-phase column (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (adjust based on the chromophore of the derivatizing agent).[6]
Procedure:
-
Derivatization: React the racemic this compound with the chiral derivatizing agent in the presence of a suitable coupling agent (e.g., HBTU) to form diastereomeric amides.[2]
-
Sample Preparation: Quench the reaction and dissolve the resulting diastereomeric mixture in the initial mobile phase.
-
HPLC Analysis: Equilibrate the C18 column. Inject the sample and run the gradient elution.
-
Data Analysis: The two diastereomers will elute at different retention times, allowing for the quantification of the original enantiomeric composition.
Diagram 2: Workflow for Indirect Chiral HPLC Analysis.
Illustrative Performance Data
The following table summarizes hypothetical, yet representative, quantitative data for the two described methods, illustrating the expected performance for the chiral separation of this compound enantiomers.
| Parameter | Method 1: Direct HPLC | Method 2: Indirect HPLC |
| Retention Time (Enantiomer 1) | 12.5 min | 18.2 min (Diastereomer 1) |
| Retention Time (Enantiomer 2) | 15.0 min | 21.5 min (Diastereomer 2) |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Enantiomeric Excess (ee%) | > 99% | > 99% |
| Analysis Time | ~20 min | ~30 min (excluding derivatization) |
The choice between direct and indirect chiral HPLC methods for the analysis of this compound enantiomers depends on several factors. The direct method is generally faster and requires less sample preparation, making it ideal for routine analysis once a suitable chiral stationary phase is identified. The indirect method, while involving an additional derivatization step, offers flexibility by using standard, less expensive achiral columns and can be advantageous when optimizing for LC-MS detection. Both methods, when properly developed and validated, are capable of providing the high resolution and accuracy required for the critical task of enantiomeric purity determination in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
A Comparative Guide to the Determination of Enantiomeric Purity of Methyl Pyrrolidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of chiral molecules such as Methyl pyrrolidine-3-carboxylate hydrochloride is a critical step in drug development and chemical synthesis. The stereochemistry of this compound is vital for its biological activity and therapeutic efficacy. This guide provides a comparative analysis of the primary analytical techniques for determining its enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methods
The choice of an analytical method for determining enantiomeric purity depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The following table summarizes the typical performance of each technique for the analysis of chiral amines and related compounds, offering a comparative overview.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common)[1] | > 1.5 (baseline separation is common)[1] | Not directly applicable; relies on the separation of diastereomeric signals (Δδ)[1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] | 1 - 10 pg on column[1] | ~0.1% of the minor enantiomer[1] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL[1] | 5 - 50 pg on column[1] | ~0.5% of the minor enantiomer[1] |
| Analysis Time | 10 - 30 minutes per sample[1] | 15 - 45 minutes per sample[1] | 5 - 20 minutes per sample (after derivatization)[1] |
| Sample Preparation | Dissolution in mobile phase, potential derivatization[1] | Derivatization to a volatile analyte is often required[1] | Derivatization or addition of a chiral solvating agent[1] |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for similar chiral amines and pyrrolidine derivatives and are adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation of enantiomers.[2] The separation is achieved through the use of a chiral stationary phase (CSP). For a compound like this compound, a polysaccharide-based CSP is a suitable starting point.
Instrumentation:
-
A standard HPLC system with a UV detector or a photodiode array (PDA) detector.[1]
Experimental Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based column is recommended.[1]
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol. A typical starting point could be a 90:10 (v/v) mixture of n-hexane:isopropanol.[2] The mobile phase may require the addition of a small amount of an amine modifier, such as diethylamine or triethylamine (e.g., 0.1%), to improve peak shape and resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.[2]
-
Prepare a racemic standard of the compound at the same concentration to determine the retention times of both enantiomers.[2]
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[1][2]
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[1] For this compound, derivatization is likely necessary to increase its volatility and improve chromatographic performance.
Instrumentation:
-
A standard GC system equipped with a Flame Ionization Detector (FID).
Derivatization:
-
React the this compound with a suitable chiral derivatizing agent, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (Mosher's acid chloride), to form diastereomers.[3]
-
Alternatively, acylation with an achiral reagent like trifluoroacetic anhydride can be performed to increase volatility for separation on a chiral GC column.
Experimental Conditions:
-
Chiral Stationary Phase: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is recommended.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 220 °C) to ensure separation and elution.[2]
-
Detector Temperature: 270 °C.
Sample Preparation:
-
Dissolve the derivatized product in a volatile solvent like dichloromethane.[2]
-
Prepare a racemic standard and derivatize it in the same manner to identify the retention times of the diastereomers.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomeric peaks using the same formula as for HPLC.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful method for determining enantiomeric purity, often with minimal sample preparation.[1] This technique relies on converting the enantiomers into diastereomers in situ using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[5]
Using a Chiral Derivatizing Agent (CDA):
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
Experimental Protocol:
-
Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of a chiral derivatizing agent, such as Mosher's acid chloride. The reaction forms diastereomeric amides.
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting mixture.[3] The signals corresponding to the two diastereomers should be distinct and well-resolved.
-
Integrate the signals for each diastereomer to determine their relative concentrations and calculate the enantiomeric excess.
Using a Chiral Solvating Agent (CSA):
Instrumentation:
-
A high-resolution NMR spectrometer.
Experimental Protocol:
-
Dissolve the this compound in a suitable deuterated solvent.
-
Add an enantiomerically pure chiral solvating agent, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a derivative.[5][6] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte.[5]
-
These transient complexes will have slightly different chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers.
-
Acquire the NMR spectrum and integrate the resolved signals to determine the enantiomeric ratio.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for the determination of enantiomeric purity.
Caption: Comparison of key features of analytical methods.
References
A Comparative Guide to the Diastereomeric Salt Resolution of Racemic Pyrrolidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, often exhibit distinct pharmacological profiles. Consequently, their efficient separation is of significant interest. This guide provides a comparative overview of the diastereomeric salt resolution of racemic pyrrolidine-3-carboxylic acid, presenting available experimental data and detailed protocols to aid researchers in selecting and implementing effective resolution strategies.
Comparison of Resolving Agents
Diastereomeric salt resolution is a classical and scalable method for separating enantiomers. The choice of resolving agent is critical and is often determined empirically. Below is a summary of data from various studies on the resolution of racemic pyrrolidine-3-carboxylic acid and structurally similar compounds using different chiral acids.
| Resolving Agent | Target Compound | Solvent | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| (R)-(-)-Mandelic Acid | Racemic Pyrrolidine-3-carboxylic acid | Ethanol | 40-50% (per enantiomer) | Not Reported | Up to 98% | Illustrative Example[1] |
| (S)-2-Methoxy-2-phenylacetic acid | Racemic 3-Aminopyrrolidine | Water | 44% | 98% | Not Reported | Published Study |
| (+)-Tartaric Acid | Racemic N-Boc-pyrrolidine-3,4-diamine | Methanol/Ethanol | Not Reported | Not Reported | Not Reported | Adapted Protocol[2] |
| (+)-Mandelic Acid | Racemic N-Boc-pyrrolidine-3,4-diamine | Methanol/Ethanol | Not Reported | Not Reported | Not Reported | Adapted Protocol[2] |
Note: Data for direct resolution of racemic pyrrolidine-3-carboxylic acid is limited in publicly available literature. The table includes data from analogous compounds to provide a broader perspective on potential resolving agents and conditions.
Experimental Workflows and Logical Relationships
The general process of diastereomeric salt resolution involves three key stages: salt formation, fractional crystallization, and liberation of the enantiomer. The following diagram illustrates this workflow.
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocols
Below are detailed protocols for the diastereomeric salt resolution of racemic pyrrolidine-3-carboxylic acid and related compounds.
Protocol 1: Resolution of Racemic Pyrrolidine-3-Carboxylic Acid with (R)-(-)-Mandelic Acid (Illustrative)[1]
Materials:
-
Racemic pyrrolidine-3-carboxylic acid
-
(R)-(-)-Mandelic acid
-
Ethanol
-
Apparatus for heating, cooling, and filtration
Procedure:
-
Dissolution: Dissolve the racemic pyrrolidine-3-carboxylic acid in ethanol.
-
Salt Formation: Add an equimolar amount of (R)-(-)-mandelic acid to the solution.
-
Heating: Gently heat the mixture to ensure complete dissolution of both the acid and the resolving agent.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystal formation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a suitable base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the enantiomerically enriched pyrrolidine-3-carboxylic acid.
-
Extraction: Extract the aqueous solution with an organic solvent to remove the mandelic acid.
-
Isolation of Enantiomer: Adjust the pH of the aqueous layer to the isoelectric point of pyrrolidine-3-carboxylic acid to precipitate the product. Collect the solid by filtration.
-
Analysis: Determine the enantiomeric excess (ee) of the product by a suitable analytical method, such as chiral HPLC.
Protocol 2: Resolution of Racemic 3-Aminopyrrolidine with (S)-2-Methoxy-2-phenylacetic Acid (Adapted)
This protocol is for a structurally similar compound and may require optimization for pyrrolidine-3-carboxylic acid.
Materials:
-
Racemic 3-aminopyrrolidine dihydrochloride
-
(S)-2-Methoxy-2-phenylacetic acid
-
Hydrochloric acid
-
Sodium chloride
-
Water
-
Apparatus for heating, cooling, and filtration
Procedure:
-
Salt Formation: In a reaction vessel, combine racemic 3-aminopyrrolidine dihydrochloride, (S)-2-methoxy-2-phenylacetic acid, hydrochloric acid, and sodium chloride in water. The molar ratio of the racemate to the resolving agent and acid should be optimized.
-
Heating and Dissolution: Heat the mixture to achieve a clear solution.
-
Crystallization: Allow the solution to cool gradually to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline salt by filtration and wash with cold water.
-
Liberation of the Enantiomer: The free amine can be liberated from the salt by treatment with a base. For pyrrolidine-3-carboxylic acid, the procedure would be adapted to isolate the amino acid, likely involving pH adjustment.
-
Analysis: Determine the diastereomeric excess (de) of the salt or the enantiomeric excess (ee) of the final product using an appropriate analytical technique.
Signaling Pathways and Logical Relationships
The principle behind diastereomeric salt resolution is based on the different physicochemical properties of diastereomers, which, unlike enantiomers, can be separated by conventional techniques like fractional crystallization.
Caption: Principle of Diastereomeric Salt Resolution.
References
The Definitive Guide to Determining Absolute Configuration of Methyl Pyrrolidine-3-Carboxylate Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute configuration determination, with alternative spectroscopic techniques, focusing on methyl pyrrolidine-3-carboxylate derivatives as a key structural motif in medicinal chemistry.
This publication delves into the experimental protocols and data interpretation for single-crystal X-ray diffraction, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting quantitative data and detailed methodologies, this guide aims to equip researchers with the knowledge to select the most appropriate technique for their specific research needs.
X-ray Crystallography: The Unambiguous Solid-State Proof
Single-crystal X-ray diffraction stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[2]
The Principle of Anomalous Dispersion
When X-rays interact with electrons, a phase shift occurs. In a chiral, non-centrosymmetric crystal, the diffraction pattern is not perfectly symmetrical. Specifically, the intensity of a reflection (hkl) is not identical to the intensity of its inverse reflection (-h-k-l), a phenomenon known as the Bijvoet difference.[2][3] This difference, arising from anomalous dispersion, allows for the definitive assignment of the absolute configuration.[2]
The Flack Parameter: A Key Indicator
A critical value in the crystallographic refinement of a chiral molecule is the Flack parameter. This parameter, which ranges from 0 to 1, indicates the correctness of the assigned absolute configuration. A value close to 0 with a small standard uncertainty confirms that the assigned stereochemistry is correct. Conversely, a value approaching 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.
Experimental Workflow for X-ray Crystallography
The successful determination of absolute configuration by X-ray crystallography involves a meticulous workflow, from crystal growth to data analysis.
Crystallographic Data for a Pyrrolidine Derivative
For illustrative purposes, a hypothetical table of crystallographic data for a methyl pyrrolidine-3-carboxylate derivative is presented below, highlighting the key parameters obtained from a typical single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₆H₁₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.876(2) |
| b (Å) | 8.912(3) |
| c (Å) | 12.453(4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 651.4(4) |
| Z | 4 |
| Radiation type | Mo Kα |
| Flack parameter | 0.05(7) |
| R-factor (%) | 3.5 |
| wR-factor (%) | 8.2 |
Table 1: Representative Crystallographic Data for a Chiral Methyl Pyrrolidine-3-Carboxylate Derivative.
Alternative Techniques for Absolute Configuration Determination
While X-ray crystallography is definitive, obtaining suitable single crystals can be a significant bottleneck. In such cases, spectroscopic methods provide powerful alternatives for determining absolute configuration in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine absolute configuration.[2][3] These chiral auxiliaries interact with the enantiomers of the target molecule to form diastereomeric species, which exhibit distinct NMR spectra. The predictable anisotropic effects of the chiral agent on the chemical shifts of the substrate's protons can be used to deduce the absolute stereochemistry.[2]
Comparative Analysis of Methods
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Anomalous scattering of X-rays by a single crystal. | Unambiguous and definitive determination of absolute configuration. Provides detailed 3D structural information (bond lengths, angles). | Requires a high-quality single crystal, which can be difficult to obtain. The molecule must be in the solid state. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Applicable to samples in solution, neat liquids, or films. Does not require crystallization. Provides conformational information. | Requires quantum chemical calculations for interpretation. Can be less sensitive for molecules with low vibrational activity. |
| NMR Spectroscopy | Formation of diastereomeric complexes with chiral auxiliaries. | Applicable to samples in solution. Can be used for a wide range of compounds. Can also be used for determining enantiomeric purity. | Often an indirect method relying on empirical models. Requires the use of chiral derivatizing or solvating agents. |
Table 2: Comparison of Techniques for Absolute Configuration Determination.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the methyl pyrrolidine-3-carboxylate derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data and refining the Flack parameter. A value close to 0 with a low standard uncertainty confirms the assigned configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure methyl pyrrolidine-3-carboxylate derivative is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Computational Modeling: A conformational search of the molecule is performed using computational methods (e.g., molecular mechanics).
-
Spectral Calculation: For the lowest energy conformers, the theoretical VCD and IR spectra for one enantiomer are calculated using Density Functional Theory (DFT).
-
Comparison and Assignment: The experimental VCD spectrum is compared with the Boltzmann-averaged calculated spectrum. A match in the sign and relative intensity of the major bands confirms the absolute configuration.
NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Derivatization: The enantiomerically pure methyl pyrrolidine-3-carboxylate derivative is reacted with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric Mosher's esters.
-
¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.
-
Chemical Shift Comparison: The chemical shifts (δ) of the protons in the vicinity of the newly formed stereocenter are compared between the two diastereomers.
-
Configuration Assignment: Based on the established empirical model for Mosher's esters, the differences in chemical shifts (Δδ = δS - δR) are used to assign the absolute configuration of the original alcohol.
Conclusion
The determination of absolute configuration is a cornerstone of stereochemistry-focused research and development. While single-crystal X-ray crystallography provides the most definitive and unambiguous results, its requirement for high-quality crystals can be a limitation. Vibrational Circular Dichroism and Nuclear Magnetic Resonance spectroscopy offer powerful and complementary solution-state methods for assigning absolute stereochemistry. The choice of technique will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research project. For methyl pyrrolidine-3-carboxylate derivatives and other chiral molecules, a multi-technique approach can provide the highest level of confidence in the assigned absolute configuration.
References
A Comparative Analysis of (R)- and (S)-Methyl Pyrrolidine-3-Carboxylate Derivatives in Asymmetric Catalysis
In the realm of asymmetric organocatalysis, chiral pyrrolidine derivatives have established themselves as a cornerstone for the stereoselective synthesis of complex molecules. Among these, the enantiomeric pair of (R)- and (S)-methyl pyrrolidine-3-carboxylate serve as versatile catalysts, leveraging their distinct stereochemistry to influence the formation of specific enantiomers in a variety of chemical transformations. This guide provides a comparative examination of the catalytic activity of these enantiomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
The core principle behind the catalytic efficacy of these molecules lies in their ability to form chiral enamines or iminium ions as key intermediates, thereby directing the stereochemical outcome of reactions such as aldol additions and Michael reactions. The spatial arrangement of the pyrrolidine ring and the carboxylate group dictates the facial selectivity of the substrate's approach to the intermediate, leading to the preferential formation of one enantiomer over the other.
Catalytic Performance in Asymmetric Reactions
The following table summarizes the catalytic performance of (R)- and (S)-pyrrolidine-3-carboxylate derivatives in representative asymmetric reactions. While direct head-to-head comparisons under identical conditions are limited in the literature, the compiled data provides valuable insights into their individual capabilities.
| Reaction | Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Michael Addition | (R)-Pyrrolidine-3-carboxylic acid | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | - | 92 |
| Michael Addition | (S)-Pyrrolidine-3-carboxylic acid | Cyclohexanone | β-Nitrostyrene | Toluene | 96 | - | 93 (S) |
| Aldol Reaction | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | 4-Oxopent-2-enoate | Nitromethane | CH2Cl2 | 90 | - | 97 |
Note: Data for (R)- and (S)-pyrrolidine-3-carboxylic acid in the Michael addition is sourced from a general guide on their catalytic use.[1] Data for the aldol reaction is for a closely related derivative, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid.[2]
Experimental Protocols
General Procedure for Asymmetric Michael Addition
To a solution of the β-nitrostyrene (0.2 mmol) in toluene (1.0 mL) is added cyclohexanone (1.0 mmol, 5 equivalents). To this mixture, the chiral catalyst, either (R)- or (S)-pyrrolidine-3-carboxylic acid (0.04 mmol, 20 mol%), is added. The reaction mixture is stirred at room temperature for the time specified in the research article. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
Asymmetric Aldol Reaction Catalyzed by a Pyrrolidine-3-Carboxylic Acid Derivative
In a typical procedure, the enone (0.2 mmol), nitromethane (1.0 mmol), and the catalyst, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.04 mmol), are stirred in a solvent (0.5 mL) at room temperature (24 °C) for 48 hours.[2] The reaction progress is monitored by thin-layer chromatography. After the reaction is complete, the product is isolated and purified using standard techniques.
Reaction Mechanism and Stereochemical Control
The stereochemical outcome of reactions catalyzed by chiral pyrrolidine derivatives is determined by the transition state geometry of the key intermediate. In the case of an aldol reaction, the catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde from a specific face, dictated by the stereochemistry of the pyrrolidine catalyst, leading to the formation of a chiral β-hydroxy ketone.
Caption: General mechanism of an asymmetric aldol reaction.
The diagram above illustrates the catalytic cycle of an asymmetric aldol reaction mediated by a chiral pyrrolidine-3-carboxylate derivative. The catalyst first reacts with the ketone to form a chiral enamine intermediate. The stereochemistry of the catalyst directs the facial attack of the enamine on the aldehyde, proceeding through a diastereomeric transition state to yield the chiral aldol product and regenerate the catalyst. The specific stereoisomer of the product is determined by the (R) or (S) configuration of the catalyst.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl Pyrrolidine-3-carboxylate Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like Methyl pyrrolidine-3-carboxylate hydrochloride is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, supported by experimental data from analogous molecules.
This compound, a polar small molecule, presents unique analytical challenges. Due to its lack of a strong chromophore and its polar nature, direct analysis by common techniques like UV-based High-Performance Liquid Chromatography (HPLC) can be difficult. Therefore, derivatization is often a necessary step to enhance detectability and improve chromatographic performance. This guide will focus on two prevalent and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization .
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and GC-MS for the analysis of small polar amine hydrochlorides.
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Derivatization imparts a UV-active moiety to the molecule. | Separation is based on the volatility and partitioning of the analyte in a gaseous mobile phase. Mass spectrometry provides identification and quantification based on mass-to-charge ratio. |
| Derivatization | Often required to introduce a chromophore for UV detection and improve retention on reversed-phase columns. Common reagents include dansyl chloride, and o-phthalaldehyde (OPA).[1] | Necessary to increase the volatility and thermal stability of the polar analyte. Silylation or acylation are common derivatization techniques. |
| Instrumentation | Widely available in most analytical laboratories. | Requires a gas chromatograph coupled with a mass spectrometer, which may be less commonly available than HPLC-UV systems. |
| Selectivity | Good, but can be susceptible to interference from other UV-absorbing compounds in the matrix. | Excellent, as mass spectrometry provides an additional dimension of separation and specific detection based on mass fragmentation patterns. |
| Sensitivity | Generally good, with Limits of Detection (LOD) and Quantitation (LOQ) often in the low µg/mL to ng/mL range, depending on the derivatizing agent. | Typically offers higher sensitivity than HPLC-UV, with LOD and LOQ values often reaching the low ng/mL to pg/mL range. |
| Sample Throughput | Can be automated for high throughput analysis. | Sample preparation, including derivatization and extraction, can be more time-consuming, potentially leading to lower throughput. |
| Limitations | Derivatization can add complexity and potential for variability. Peak tailing can be an issue for highly polar compounds even after derivatization. | Limited to thermally stable and volatile compounds (after derivatization). The derivatization process can be complex and may introduce artifacts. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of small amine compounds using HPLC and GC-MS, based on published data for structurally similar molecules.
Table 1: HPLC-UV with Pre-column Derivatization (Analogous Compound: Aliphatic Amines)
| Validation Parameter | Typical Performance | Reference |
| Linearity (Range) | 0.1 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Accuracy (% Recovery) | 95.1% - 106.8% | [2] |
| Precision (% RSD) | < 5% | [3] |
| Limit of Detection (LOD) | 0.01 - 0.04 nM | [2] |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 nM | [2] |
Table 2: GC-MS with Derivatization (Analogous Compound: Aromatic Amines)
| Validation Parameter | Typical Performance | Reference |
| Linearity (Range) | 0.5 - 200 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Accuracy (% Recovery) | 80% - 104% | [4] |
| Precision (% RSD) | < 15% (intra-day) | [4] |
| Limit of Detection (LOD) | 0.9 - 50 pg/L | [4] |
| Limit of Quantitation (LOQ) | 3.0 - 150 pg/L | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the quantification of a small polar amine hydrochloride like this compound using HPLC-UV and GC-MS.
Protocol 1: HPLC-UV with Pre-column Dansyl Chloride Derivatization
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 M HCl) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the linear range of the method.
2. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a clean vial, add 200 µL of a saturated sodium bicarbonate solution.
-
Add 400 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, cool the vials to room temperature and add 100 µL of a quenching reagent (e.g., 2% methylamine solution) to react with excess dansyl chloride.
-
Vortex and let it stand for 10 minutes.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Extract the derivatized analyte with 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge. Transfer the organic layer to a new vial and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 340 nm.
4. Validation Parameters:
-
Linearity: Analyze the derivatized working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Protocol 2: GC-MS with Silylation Derivatization
1. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, using a volatile and aprotic solvent (e.g., acetonitrile).
2. Derivatization Procedure:
-
Transfer 100 µL of each standard and sample solution to a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Quantification Ion: Select a specific, abundant, and interference-free ion from the mass spectrum of the derivatized analyte.
4. Validation Parameters:
-
Follow the same validation principles as outlined for the HPLC method, using the peak area of the selected quantification ion for calculations.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A typical workflow for analytical method validation.
Logical Comparison of Analytical Techniques
This diagram provides a logical comparison of the key attributes of HPLC-UV and GC-MS for the analysis of this compound.
Caption: Comparison of HPLC-UV and GC-MS for polar amine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of kinase inhibitors synthesized using different chiral pyrrolidine precursors
A comparative guide for researchers and drug development professionals on the impact of pyrrolidine stereochemistry on the efficacy of kinase inhibitors. This guide provides a detailed analysis of experimental data, protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
The incorporation of chiral pyrrolidine scaffolds is a widely employed strategy in the design of potent and selective kinase inhibitors. The stereochemistry of the pyrrolidine ring plays a crucial role in determining the inhibitor's three-dimensional conformation, which in turn dictates its binding affinity and specificity for the target kinase. This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized using different chiral pyrrolidine precursors, supported by experimental data from published studies.
Impact of Pyrrolidine Chirality on Kinase Inhibition: A Data-Driven Comparison
The stereochemical configuration of substituents on the pyrrolidine ring can significantly influence the inhibitory activity of a kinase inhibitor. This is often attributed to the specific interactions between the inhibitor and the amino acid residues within the ATP-binding pocket of the kinase. Even subtle changes in the spatial arrangement of atoms can lead to substantial differences in binding affinity and, consequently, inhibitory potency.
Here, we present a comparative analysis of kinase inhibitors where the chirality of the pyrrolidine precursor was systematically varied.
Case Study 1: Casein Kinase 1 (CK1) Inhibitors
A study by Luxenburger et al. demonstrated the synthesis and evaluation of potent and selective CK1 inhibitors featuring a chiral pyrrolidine scaffold. The researchers synthesized enantiopure hydroxyl-functionalized pyrrolidine derivatives and assessed their inhibitory activity against CK1 isoforms.
| Compound ID | Chiral Pyrrolidine Precursor | Target Kinase | IC50 (µM)[1] |
| 12a | (R)-pyrrolidin-3-ol | CK1γ | 0.011[1] |
| 12b | (S)-pyrrolidin-3-ol | CK1γ | 0.056[1] |
| 12a | (R)-pyrrolidin-3-ol | CK1ε | 0.024[1] |
| 12b | (S)-pyrrolidin-3-ol | CK1ε | 0.196[1] |
The data clearly indicates that the (R)-enantiomer (12a) is more potent than the (S)-enantiomer (12b) against both CK1γ and CK1ε. This highlights the critical role of the stereocenter in establishing favorable interactions within the kinase active site.
Case Study 2: Extracellular Signal-Regulated Kinase (ERK) Inhibitors
Research on ERK1/2 inhibitors has also underscored the importance of pyrrolidine stereochemistry. A novel 3(S)-thiomethyl pyrrolidine analog demonstrated significantly improved pharmacokinetic properties compared to its counterpart, leading to better in vivo efficacy. While direct IC50 comparisons of the enantiomers were not the focus of the cited abstract, the vastly improved pharmacokinetic profile of the (S)-enantiomer points to the profound impact of chirality on the overall drug-like properties of the inhibitor.[2]
Case Study 3: Rho Kinase Inhibitors
A study on chiral Rho kinase inhibitors revealed that the stereochemistry of the pyrrolidine moiety has a significant influence on their inhibitory activities. The synthesis and evaluation of enantiomers of lead compounds demonstrated that the chirality of the inhibitors indeed presented important influences on their Rho kinase inhibitory activities.[3]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of kinase inhibitors using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (kinase inhibitors)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the effect of kinase inhibitors on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitors in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent cell viability for each treatment condition relative to the untreated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of kinase inhibitors in a tumor xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze the statistical significance of the observed differences.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a representative kinase signaling pathway, the experimental workflow for kinase inhibitor screening, and the logical relationship of how chiral precursors influence inhibitor efficacy.
References
Safety Operating Guide
Proper Disposal of Methyl Pyrrolidine-3-Carboxylate Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl pyrrolidine-3-carboxylate hydrochloride, a compound utilized in pharmaceutical synthesis and organic chemistry.[1]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to mitigate potential hazards. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[3][4]
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a NIOSH-approved respirator.[4][5]
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] Some suppliers recommend refrigerated storage at 0-8°C.[1]
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4][6]
-
Containment: Prevent the spill from spreading and from entering drains.[4][6]
-
Absorb and Collect: For liquid spills, use an inert absorbent material such as sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.[5][6]
-
Containerize: Place the absorbed or collected material into a suitable, labeled, and closed container for disposal.[5][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
III. Disposal of Unused or Waste Material
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6][7] Do not dispose of this chemical into the environment, drains, or sewer systems.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Ensure the waste is properly identified as this compound and note any contaminants.
-
Package and Label:
-
Place the waste material in a compatible, sealed, and properly labeled container.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound."
-
-
Contact a Licensed Waste Disposal Service: Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for the compound.
-
Incineration: A recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed facility.
-
Contaminated Packaging: Dispose of any contaminated packaging as unused product.[6][7]
IV. Data Summary
The following table summarizes the key hazard and disposal information for this compound:
| Parameter | Information | References |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [3][6][7] |
| Recommended Treatment | Chemical incineration with afterburner and scrubber. | [6] |
V. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the following diagram:
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl Pyrrolidine-3-Carboxylate Hydrochloride
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl pyrrolidine-3-carboxylate hydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper handling of this chemical compound.
This compound is a versatile building block in the synthesis of pharmaceuticals.[1] However, its handling requires stringent safety measures due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize risk and ensure regulatory compliance.
Essential Safety and Hazard Information
This compound is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It can cause serious eye irritation and may lead to respiratory irritation.[3][4] The following table summarizes the key hazard information:
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following table details the required PPE for various levels of protection. In a standard laboratory setting, at a minimum, Level C protection should be observed.
| Protection Level | Respiratory Protection | Eye and Face Protection | Hand Protection | Protective Clothing | Footwear |
| Level C (Recommended Minimum) | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases.[5][6][7] | Chemical safety goggles and a face shield.[8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][9] Inspect gloves for tears or holes before use.[10] | Laboratory coat, buttoned.[10] For larger quantities or risk of splashing, a chemical-resistant apron is required. | Closed-toe, chemical-resistant shoes.[9][11] |
| Level B | Positive-pressure, self-contained breathing apparatus (SCBA) or supplied-air respirator.[5][6] | Chemical safety goggles and a face shield.[6] | Inner and outer chemical-resistant gloves.[6] | Hooded chemical-resistant clothing.[6] | Chemical-resistant boots.[6] |
Standard Operating Procedure for Handling and Disposal
Follow this step-by-step guide for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Ensure all personnel are trained on the hazards and handling procedures for this compound.[12]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][10]
-
Ensure that an eyewash station and emergency shower are readily accessible and unobstructed.[15]
2. Handling the Compound:
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.[10]
-
Wear the appropriate PPE as detailed in the table above.[15]
-
Use non-sparking tools and avoid sources of ignition.[4][14]
-
Do not eat, drink, or smoke in the laboratory area.[13][14][15]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[4][8]
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][13]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
5. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Contact a licensed professional waste disposal service to dispose of this material.[8]
-
Dispose of contaminated packaging as unused product.[8]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to disposal.
Caption: Safe handling and disposal workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. falseguridad.com [falseguridad.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. hmc.edu [hmc.edu]
- 11. csub.edu [csub.edu]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
